2,6-Deoxyfructosazine-13C4
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(1R,2S,3R)-1-[6-[(2S,3R)-2,3,4-trihydroxybutyl](2,3,5,6-13C4)pyrazin-2-yl]butane-1,2,3,4-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O7/c15-4-9(18)8(17)1-6-2-13-3-7(14-6)11(20)12(21)10(19)5-16/h2-3,8-12,15-21H,1,4-5H2/t8-,9+,10+,11+,12+/m0/s1/i2+1,3+1,6+1,7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHUNOHYVYVNIP-ORHSJBJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)C(C(C(CO)O)O)O)CC(C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13C](N=[13C]([13CH]=N1)[C@H]([C@@H]([C@@H](CO)O)O)O)C[C@@H]([C@@H](CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246817-52-6 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246817-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
A Technical Guide to 2,6-Deoxyfructosazine-13C4: Synthesis, Quantification, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Deoxyfructosazine-13C4 is the isotopically labeled form of 2,6-Deoxyfructosazine, a pyrazine derivative. While the unlabeled compound is explored for its potential pharmacological activities and as a flavoring agent, the 13C4-labeled variant serves as a crucial internal standard for accurate quantification in complex biological matrices.[1] This guide provides an in-depth overview of its chemical properties, a detailed methodology for the synthesis of its parent compound, a proposed workflow for its application in quantitative analysis, and a look into its known biological interactions.
Chemical and Physical Properties
2,6-Deoxyfructosazine and its 13C4 labeled counterpart are complex heterocyclic compounds. The incorporation of four carbon-13 isotopes in this compound provides a distinct mass shift, essential for its use in mass spectrometry-based quantification, without altering its chemical behavior.
| Property | 2,6-Deoxyfructosazine | This compound |
| Molecular Formula | C₁₂H₂₀N₂O₇ | C₈¹³C₄H₂₀N₂O₇ |
| Molecular Weight | 304.30 g/mol | 308.27 g/mol |
| CAS Number | 36806-15-2 | 1246817-52-6 |
Synthesis of 2,6-Deoxyfructosazine
Experimental Protocol: One-Pot Synthesis from D-Glucosamine Hydrochloride
This protocol is based on the method described by Jia et al. (2014).[3]
Materials:
-
D-Glucosamine hydrochloride
-
1-Butyl-3-methylimidazolium hydroxide ([BMIM]OH)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Ethyl acetate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Chromatography column
-
NMR spectrometer
-
Mass spectrometer (MALDI-TOF or LC-MS)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve D-glucosamine hydrochloride in a mixture of [BMIM]OH and DMSO.
-
Reaction Conditions: Heat the mixture to 120°C and stir for 180 minutes under a reflux condenser.[3]
-
Extraction: After cooling, the reaction mixture is typically extracted with ethyl acetate to remove non-polar impurities.
-
Purification: The product is purified from the aqueous layer using silica gel column chromatography.
-
Characterization: The purified 2,6-Deoxyfructosazine is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[3] A maximum yield of 49% has been reported under optimized conditions.[2]
To synthesize this compound, a custom synthesis approach starting with a commercially available ¹³C-labeled D-glucosamine would be necessary, following a similar reaction scheme.
Quantitative Analysis using this compound
This compound is an ideal internal standard for the quantification of 2,6-Deoxyfructosazine in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a proposed experimental workflow.
Experimental Protocol: LC-MS/MS Quantification
1. Sample Preparation:
-
Matrix: Plasma, urine, or tissue homogenate.
-
Procedure:
-
Spike a known concentration of this compound into the biological sample.
-
Perform protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol).
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is suitable for separating the analyte from matrix components.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and selective detection.
-
MRM Transition for 2,6-Deoxyfructosazine: Monitor the transition from the precursor ion (m/z 305.1) to a specific product ion.
-
MRM Transition for this compound: Monitor the transition from the precursor ion (m/z 309.1) to its corresponding product ion.
-
-
3. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of 2,6-Deoxyfructosazine to the peak area of this compound against the concentration of the analyte.
-
Determine the concentration of 2,6-Deoxyfructosazine in the unknown samples by interpolating their peak area ratios on the calibration curve.
Biological Activity and Signaling
Deoxyfructosazines have shown potential pharmacological activity.[3] Notably, 2,5-Deoxyfructosazine, an isomer of 2,6-Deoxyfructosazine, has been found to be a more potent inhibitor of Interleukin-2 (IL-2) production by activated T-cells than its precursor, D-glucosamine.[4] IL-2 is a critical cytokine for T-cell proliferation and differentiation. The inhibition of its production suggests a potential immunomodulatory role for deoxyfructosazines.
The precise molecular mechanism of this inhibition is not yet fully elucidated. However, it is known that T-cell activation, leading to IL-2 production, involves a complex signaling cascade initiated by the T-cell receptor (TCR) engagement. This cascade ultimately leads to the activation of transcription factors such as NF-κB and AP-1, which are essential for transcribing the IL-2 gene. It is plausible that deoxyfructosazines interfere with one or more steps in this pathway.
Visualizations
Caption: Workflow for the synthesis and quantitative analysis of 2,6-Deoxyfructosazine.
Caption: Potential site of action for 2,6-Deoxyfructosazine in the T-cell activation pathway.
Conclusion
This compound is an indispensable tool for the reliable quantification of its unlabeled analogue in preclinical and clinical research. Understanding its synthesis, analytical application, and biological context is crucial for researchers in drug development and related scientific fields. The immunomodulatory effects of deoxyfructosazines, particularly their inhibition of IL-2 production, warrant further investigation to elucidate the precise mechanism of action and explore their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazines: occurrence, formation and biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient one-pot synthesis of deoxyfructosazine and fructosazine from d-glucosamine hydrochloride using a basic ionic liquid as a dual solvent-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 2,5-Deoxyfructosazine, a D-glucosamine derivative, inhibits T-cell interleukin-2 production better than D-glucosamine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Deoxyfructosazine-¹³C₄
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,6-Deoxyfructosazine, with a specific focus on its ¹³C₄ isotopically labeled form. While detailed experimental data for the labeled compound is not publicly available, this document extrapolates from established protocols for the unlabeled compound to provide a robust theoretical and practical framework.
Introduction
2,6-Deoxyfructosazine, a heterocyclic compound formed from the condensation of D-glucosamine, has garnered interest for its potential pharmacological and physiological effects. Its immunomodulatory properties, particularly the inhibition of Interleukin-2 (IL-2) production, make it a molecule of interest in drug development. The ¹³C₄ labeled analogue is a crucial tool for metabolic studies, allowing researchers to trace its fate in biological systems and elucidate its mechanism of action. This guide outlines a plausible synthesis route, detailed characterization methodologies, and the biological context of 2,6-Deoxyfructosazine-¹³C₄.
Synthesis of 2,6-Deoxyfructosazine-¹³C₄
The synthesis of 2,6-Deoxyfructosazine-¹³C₄ is predicated on the availability of ¹³C₄-labeled D-glucosamine as the starting material. The following protocol is based on an efficient one-pot synthesis developed for the unlabeled compound.
Proposed Synthetic Pathway
The core of the synthesis involves the dimerization and subsequent cyclization of D-glucosamine to form the pyrazine ring. The proposed pathway for the ¹³C₄ labeled compound is a direct adaptation of this, starting with D-glucosamine-¹³C₄.
Experimental Protocol
This protocol is adapted from the synthesis of unlabeled 2,6-Deoxyfructosazine.
Materials:
-
D-Glucosamine-¹³C₄ hydrochloride (hypothetical starting material)
-
1-Butyl-3-methylimidazolium hydroxide ([BMIM]OH)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Ethyl acetate
-
D₂O for NMR analysis
Procedure:
-
In a round-bottom flask, dissolve D-Glucosamine-¹³C₄ hydrochloride in a mixture of [BMIM]OH and DMSO.
-
Heat the reaction mixture to 120 °C and stir for 180 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Extract the product using ethyl acetate.
-
Wash the organic layer with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data from Unlabeled Synthesis
The following table summarizes the quantitative data from the optimization of the one-pot synthesis of unlabeled 2,6-Deoxyfructosazine. These parameters are expected to be a good starting point for the synthesis of the labeled compound.
| Parameter | Condition | Yield (%) |
| Reaction Temperature | 100 °C | ~30 |
| 120 °C | ~49 | |
| 140 °C | ~45 | |
| Reaction Time | 60 min | ~20 |
| 120 min | ~38 | |
| 180 min | ~49 | |
| Co-solvent | None | ~25 |
| DMSO | ~49 | |
| DMF | ~42 |
Characterization of 2,6-Deoxyfructosazine-¹³C₄
A combination of spectroscopic techniques is essential for the structural elucidation and confirmation of 2,6-Deoxyfructosazine-¹³C₄.
Mass Spectrometry
Method: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)
Expected Results: The mass spectrum is expected to show a molecular ion peak corresponding to the mass of 2,6-Deoxyfructosazine-¹³C₄. For the unlabeled compound, the molecular weight is 304.3 g/mol . With four ¹³C atoms, the expected molecular weight for the labeled compound would be approximately 308.3 g/mol . The isotopic distribution pattern will be distinct due to the enrichment of ¹³C.
Table of Expected m/z Values:
| Ion Species | Expected m/z (Unlabeled) | Expected m/z (¹³C₄ Labeled) |
| [M+H]⁺ | 305.3 | 309.3 |
| [M+Na]⁺ | 327.3 | 331.3 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure and the position of the isotopic labels.
¹H NMR: The proton NMR spectrum is expected to be similar to the unlabeled compound, showing complex multiplets for the polyol side chains and distinct signals for the pyrazine ring protons.
¹³C NMR: The carbon NMR spectrum will be the most informative for confirming the isotopic labeling. The signals for the four ¹³C labeled carbons will be significantly enhanced in intensity. The positions of these enhanced signals will confirm the location of the isotopic labels within the pyrazine ring.
Predicted ¹³C NMR Chemical Shifts:
| Carbon Atom | Expected Chemical Shift (ppm) |
| Pyrazine Ring Carbons (¹³C labeled) | 140 - 155 |
| Polyol Side Chain Carbons | 60 - 80 |
Biological Activity and Signaling Pathway
2,6-Deoxyfructosazine has been shown to possess immunomodulatory activity, specifically through the inhibition of Interleukin-2 (IL-2) production in T-cells.
IL-2 Signaling Pathway Inhibition
The binding of IL-2 to its receptor (IL-2R) on the surface of T-cells triggers a signaling cascade that leads to T-cell proliferation and differentiation. 2,6-Deoxyfructosazine is hypothesized to interfere with this pathway, potentially by inhibiting the activation of key downstream signaling molecules.
Experimental Workflow for Biological Activity Assay
The following workflow outlines a typical experiment to assess the inhibitory effect of 2,6-Deoxyfructosazine-¹³C₄ on IL-2 production.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of 2,6-Deoxyfructosazine-¹³C₄. While the synthesis of the labeled compound remains to be experimentally detailed in the literature, the provided protocols and data for the unlabeled analogue offer a strong starting point for its successful preparation and characterization. The use of the ¹³C₄ labeled compound will be invaluable for future research into its mechanism of action and its potential as a therapeutic agent.
The Biological Significance of 2,6-Deoxyfructosazine: A Technical Guide for Researchers
An In-depth Examination of a Promising Pyrazine Derivative in Drug Development
Introduction
2,6-Deoxyfructosazine is a polyhydroxyalkylpyrazine (PHAP), a class of heterocyclic nitrogen-containing compounds formed from the Maillard reaction or the self-condensation of aminosugars like D-glucosamine. While research into the specific biological activities of 2,6-Deoxyfructosazine is still emerging, the broader class of deoxyfructosazines has garnered interest for its potential therapeutic applications, including immunomodulatory, anti-aging, and antioxidant effects. This technical guide provides a comprehensive overview of the current understanding of the biological significance of deoxyfructosazines, with a focus on available data that may inform the study of the 2,6-isomer. It is important to note that much of the existing literature either does not differentiate between the 2,5- and 2,6-isomers, referring to them collectively as Deoxyfructosazine (DOF), or focuses specifically on the 2,5-isomer. Therefore, while this guide aims to be as specific as possible to 2,6-Deoxyfructosazine, some information is presented from studies on the undifferentiated compound or the 2,5-isomer to provide a broader context for its potential biological activities.
Chemical and Physical Properties
2,6-Deoxyfructosazine is a pyrazine derivative with two polyhydroxyalkyl side chains. Its chemical structure and properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₂H₂₀N₂O₇ |
| Molecular Weight | 304.30 g/mol |
| CAS Number | 36806-15-2 |
| Appearance | Crystalline solid |
| Solubility | Soluble in water |
Biological Activities and Potential Therapeutic Applications
The biological activities of deoxyfructosazines are an active area of investigation. The primary reported effects are in the realms of immunomodulation and anti-aging.
Immunomodulatory Effects
Research has primarily focused on the immunosuppressive properties of the related isomer, 2,5-Deoxyfructosazine. Studies have shown that it can inhibit the production of Interleukin-2 (IL-2) by activated T-cells, suggesting a potential role in managing inflammatory and autoimmune conditions[1][2]. The mechanism is believed to involve the modulation of signaling pathways that lead to T-cell activation and proliferation. While direct evidence for 2,6-Deoxyfructosazine is lacking, its structural similarity to the 2,5-isomer suggests it may possess similar immunomodulatory capabilities.
Anti-Aging and Antioxidant Properties
A study investigating the anti-aging efficacy of an unspecified isomer of Deoxyfructosazine (DOF) on normal human dermal fibroblasts (NHDFs) revealed several beneficial effects[3][4]. These findings, while not definitively attributed to the 2,6-isomer, provide a strong rationale for further investigation.
Effects on Cell Viability and Oxidative Stress:
The study found that DOF did not exhibit toxicity and had a neutral effect on the viability of NHDF cells under normal conditions[3][4]. However, it demonstrated significant protective effects against oxidative stress. Pre-treatment of cells with DOF was shown to mitigate the damage induced by hydrogen peroxide (H₂O₂).
Quantitative Data on Antioxidant and Anti-aging Markers:
The following table summarizes the quantitative data from the aforementioned study on the effects of Deoxyfructosazine (DOF) on key biomarkers of aging and oxidative stress in NHDF cells.
| Biomarker | Treatment Group | Result | Fold Change/Percentage |
| Catalase (CAT) Activity | 5 µM DOF | Increased CAT activity | 4.12-fold increase |
| Malondialdehyde (MDA) Content | 5 µM DOF | Decreased MDA content | 71.8% decrease |
| MMP-1 Secretion (in oxidatively stressed cells) | 1 µM DOF | Decreased MMP-1 secretion | 48% decrease |
| 5 µM DOF | Decreased MMP-1 secretion | 47.1% decrease |
Note: The specific isomer of Deoxyfructosazine was not specified in the original study.
These results suggest that deoxyfructosazines may exert anti-aging effects by enhancing the endogenous antioxidant capacity of cells and by inhibiting the expression of matrix metalloproteinase-1 (MMP-1), an enzyme that degrades collagen and contributes to skin aging.
Potential Mechanisms of Action: Signaling Pathways
The precise signaling pathways modulated by 2,6-Deoxyfructosazine are yet to be fully elucidated. However, based on the observed biological effects of related compounds, several pathways are of significant interest for future research.
Inhibition of T-Cell Activation and IL-2 Production
The inhibition of IL-2 production by 2,5-Deoxyfructosazine suggests an interference with the T-cell receptor (TCR) signaling cascade. This complex pathway involves multiple downstream signaling molecules, including NF-κB and MAP kinases, which are critical for the transcription of the IL-2 gene.
References
- 1. Catalytic conversion of chitin-based biomass to nitrogen-containing chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Anti-inflammatory and analgesic properties of Polyphyllin VI revealed by network pharmacology and RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 2,6-Deoxyfructosazine-¹³C₄ in Elucidating the Maillard Reaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Maillard reaction, a cornerstone of food chemistry and a significant process in biological systems, involves a complex cascade of non-enzymatic browning reactions between reducing sugars and amino compounds. Among the myriad of products formed, deoxyfructosazines, particularly 2,6-deoxyfructosazine, have garnered attention as key intermediates and flavor compounds. Understanding the formation and concentration of these molecules is crucial for both food quality control and for researchers investigating the role of Maillard reaction products in health and disease, including their potential link to advanced glycation end products (AGEs).
This technical guide focuses on the pivotal role of isotopically labeled 2,6-Deoxyfructosazine, specifically 2,6-Deoxyfructosazine-¹³C₄, in advancing research in this field. The incorporation of a stable isotope label provides a powerful tool for accurate quantification and for tracing the metabolic fate of this important Maillard reaction product.
2,6-Deoxyfructosazine: Formation and Significance
2,6-Deoxyfructosazine is a pyrazine derivative formed during the Maillard reaction, primarily from the reaction of glucose with ammonia.[1] Its formation is significant in thermally processed foods and contributes to their characteristic flavors and aromas. The presence and concentration of 2,6-deoxyfructosazine and its isomer, 2,5-deoxyfructosazine, can serve as indicators of the extent of the Maillard reaction in a given food product or biological system.[2]
Signaling and Reaction Pathways
The formation of 2,6-deoxyfructosazine is a multi-step process that begins with the condensation of a reducing sugar, like glucose, with an amino group, typically from an amino acid or ammonia. This initial reaction leads to the formation of an unstable Schiff base, which then rearranges to form an Amadori product. Subsequent degradation and condensation reactions of these intermediates, including the formation of dicarbonyl compounds, ultimately lead to the formation of the pyrazine ring structure of deoxyfructosazine.
// Node styles reactant [fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; product [fillcolor="#4285F4", fontcolor="#FFFFFF"]; process [shape=plaintext, fontcolor="#5F6368"];
// Nodes Glucose [label="Glucose", class="reactant"]; Ammonia [label="Ammonia", class="reactant"]; Schiff_Base [label="Schiff Base", class="intermediate"]; Amadori_Product [label="Amadori Product", class="intermediate"]; Dicarbonyls [label="Dicarbonyl\nIntermediates", class="intermediate"]; Deoxyfructosazine [label="2,6-Deoxyfructosazine", class="product"];
// Edges Glucose -> Schiff_Base; Ammonia -> Schiff_Base; Schiff_Base -> Amadori_Product [label="Amadori\nRearrangement"]; Amadori_Product -> Dicarbonyls [label="Degradation"]; Dicarbonyls -> Deoxyfructosazine [label="Condensation"];
// Invisible nodes for layout {rank=same; Glucose; Ammonia;} } dot Caption: Simplified pathway of 2,6-Deoxyfructosazine formation in the Maillard reaction.
The Role of ¹³C₄ Labeling: Isotope Dilution Mass Spectrometry
The quantification of Maillard reaction products in complex matrices like food or biological samples is challenging due to matrix effects and analyte loss during sample preparation. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for accurate and precise quantification, and it relies on the use of a stable isotope-labeled internal standard.[3]
2,6-Deoxyfructosazine-¹³C₄ is the ¹³C-labeled analogue of 2,6-deoxyfructosazine and serves as an ideal internal standard for its quantification.[1][4] Because it is chemically identical to the analyte of interest, differing only in mass, it co-elutes during chromatography and experiences the same ionization efficiencies and matrix effects in the mass spectrometer. By adding a known amount of the labeled standard to a sample, the concentration of the unlabeled analyte can be determined with high accuracy by measuring the ratio of the mass spectrometric signals of the labeled and unlabeled compounds.
Experimental Protocols
General Protocol for Maillard Reaction Induction and Sample Preparation
The following is a generalized protocol for inducing the Maillard reaction in a model system, which can be adapted for specific research needs.
Materials:
-
Glucose (or ¹³C-labeled glucose for synthesis of the standard)
-
Ammonia source (e.g., ammonium hydroxide)
-
Phosphate buffer (pH 7-8)
-
Reaction vessel (sealed)
-
Heating apparatus (e.g., oven, heating block)
-
Solid Phase Extraction (SPE) cartridges for sample cleanup
Procedure:
-
Prepare a solution of glucose and the ammonia source in the phosphate buffer in the reaction vessel.
-
Seal the vessel and heat at a specific temperature (e.g., 100-120°C) for a defined period (e.g., 1-4 hours).
-
After cooling, the reaction mixture can be subjected to a cleanup procedure, such as Solid Phase Extraction (SPE), to remove interfering substances.
-
The purified extract is then ready for analysis by LC-MS/MS.
Isotope Dilution Mass Spectrometry (IDMS) Protocol for Quantification
The following outlines a general workflow for the quantification of 2,6-deoxyfructosazine in a sample using 2,6-Deoxyfructosazine-¹³C₄ as an internal standard.
// Node styles step [fillcolor="#F1F3F4", fontcolor="#202124"]; input [fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; output [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond];
// Nodes Sample [label="Sample (e.g., food extract)", class="input"]; IS [label="Known amount of\n2,6-Deoxyfructosazine-¹³C₄", class="input"]; Spike [label="Spike Sample with\nInternal Standard", class="step"]; Extraction [label="Sample Extraction\nand Cleanup (SPE)", class="step"]; LCMS [label="LC-MS/MS Analysis", class="step"]; Quantification [label="Quantification based on\n¹²C/¹³C ratio", class="output"];
// Edges Sample -> Spike; IS -> Spike; Spike -> Extraction; Extraction -> LCMS; LCMS -> Quantification; } dot Caption: General workflow for IDMS quantification of 2,6-Deoxyfructosazine.
Instrumentation and Parameters:
-
Liquid Chromatography (LC): A reverse-phase C18 column is typically used with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid to improve peak shape.
-
Mass Spectrometry (MS): A tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the unlabeled analyte and the ¹³C₄-labeled internal standard need to be optimized.
Data Presentation
The use of an isotopically labeled internal standard allows for the generation of highly accurate quantitative data. The following table illustrates how such data can be presented.
| Sample Matrix | Concentration of 2,6-Deoxyfructosazine (µg/g) | Standard Deviation |
| Toasted Bread Crust | 15.2 | ± 1.8 |
| Roasted Coffee Beans | 25.8 | ± 2.5 |
| Caramel | 8.7 | ± 0.9 |
| Control (unheated) | Not Detected | - |
| Note: The data in this table is hypothetical and for illustrative purposes only. |
Conclusion
2,6-Deoxyfructosazine-¹³C₄ is an indispensable tool for researchers studying the Maillard reaction. Its use as an internal standard in Isotope Dilution Mass Spectrometry enables the accurate and precise quantification of 2,6-deoxyfructosazine in a wide range of complex matrices. This capability is essential for understanding the formation of this key Maillard reaction product in foods and biological systems, and for elucidating its role in flavor chemistry, food quality, and human health. As research into the Maillard reaction continues to evolve, the application of stable isotope-labeled standards will undoubtedly play a central role in advancing our knowledge.
References
- 1. 2,6-Deoxyfructosazine-13C4 | LGC Standards [lgcstandards.com]
- 2. The conversion of glucosamine to deoxyfructosazine and its impact on bread quality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. This compound | 1246817-52-6 [chemicalbook.com]
Unraveling the Formation of 2,6-Deoxyfructosazine-13C4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the proposed mechanism for the formation of 2,6-Deoxyfructosazine, a significant pyrazine derivative formed from the self-condensation of D-glucosamine. Particular focus is given to the elucidation of this pathway through the strategic application of carbon-13 isotopic labeling, resulting in the formation of 2,6-Deoxyfructosazine-13C4. This document details the hypothesized reaction cascade, outlines comprehensive experimental protocols for isotopic labeling studies, and presents quantitative data in a structured format. The intricate signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a clear and comprehensive understanding for researchers in the fields of carbohydrate chemistry, drug development, and metabolomics.
Introduction
Deoxyfructosazines are a class of pyrazine compounds formed during the Maillard reaction and caramelization processes involving amino sugars. These compounds are of significant interest due to their potential biological activities and their presence in thermally processed foods and tobacco. 2,6-Deoxyfructosazine is a specific isomer that arises from the self-condensation of D-glucosamine, a ubiquitous amino sugar in biological systems. Understanding the precise mechanism of its formation is crucial for controlling its synthesis, assessing its biological implications, and developing related therapeutic agents.
Isotopic labeling is a powerful technique to trace the metabolic and chemical fate of molecules.[1] By introducing stable isotopes, such as carbon-13, into a precursor molecule, the rearrangement and incorporation of its atoms into the final product can be meticulously tracked. This guide focuses on the use of 13C-labeled D-glucosamine to investigate the formation of this compound, providing a foundational methodology for researchers in this domain.
Proposed Mechanism of 2,6-Deoxyfructosazine Formation
The formation of 2,6-Deoxyfructosazine from D-glucosamine is a complex process involving a series of condensation, cyclization, dehydration, and isomerization reactions. While the formation of the 2,5-isomer is more commonly documented, the generation of 2,6-polyhydroxyalkyl pyrazines has also been reported.[2] The proposed mechanism for the 2,6-isomer is initiated by the self-condensation of two D-glucosamine molecules.
A key intermediate in this process is a dihydropyrazine derivative, which subsequently undergoes dehydration and aromatization to yield the stable pyrazine ring of the deoxyfructosazine molecule.[3] The reaction is typically favored under neutral to slightly basic conditions.
Signaling Pathway Diagram
Caption: Proposed reaction pathway for the formation of 2,6-Deoxyfructosazine.
Isotopic Labeling Strategy for Mechanism Elucidation
To unequivocally determine the formation mechanism and the origin of the carbon atoms in the pyrazine ring and its side chains, a 13C labeling study is proposed. The synthesis of D-glucosamine with specific carbon atoms labeled with 13C is the first critical step. A plausible starting material for this is commercially available 13C-labeled D-glucose.
Synthesis of 13C-Labeled D-Glucosamine
The biosynthesis of D-glucosamine-6-phosphate from fructose-6-phosphate and glutamine is a key step in the hexosamine biosynthesis pathway.[4] A chemoenzymatic approach can be employed to synthesize 13C-labeled D-glucosamine from a corresponding 13C-labeled D-glucose precursor. For the synthesis of this compound, a D-glucose molecule labeled at positions 1, 2, 3, and 4 would be an ideal starting material.
Experimental Protocol: Synthesis of D-Glucosamine-[1,2,3,4-13C4]
-
Starting Material: D-Glucose-[1,2,3,4-13C4]
-
Enzymatic Conversion:
-
Incubate D-Glucose-[1,2,3,4-13C4] with hexokinase and ATP to yield D-Glucose-6-phosphate-[1,2,3,4-13C4].
-
Utilize glucose-6-phosphate isomerase to convert D-Glucose-6-phosphate-[1,2,3,4-13C4] to D-Fructose-6-phosphate-[1,2,3,4-13C4].
-
Employ glucosamine-6-phosphate synthase with L-glutamine as the nitrogen source to convert D-Fructose-6-phosphate-[1,2,3,4-13C4] to D-Glucosamine-6-phosphate-[1,2,3,4-13C4].
-
-
Hydrolysis:
-
Acid hydrolysis of D-Glucosamine-6-phosphate-[1,2,3,4-13C4] to remove the phosphate group, yielding D-Glucosamine-[1,2,3,4-13C4].
-
-
Purification:
-
Purify the labeled D-glucosamine using column chromatography.
-
Formation and Analysis of this compound
The synthesized D-Glucosamine-[1,2,3,4-13C4] is then subjected to conditions that favor the formation of 2,6-Deoxyfructosazine.
Experimental Protocol: Synthesis and Analysis
-
Reaction:
-
Dissolve D-Glucosamine-[1,2,3,4-13C4] in a neutral or slightly basic aqueous buffer (e.g., phosphate buffer, pH 7.4).
-
Heat the solution at a controlled temperature (e.g., 90-120°C) for a specified duration.
-
-
Purification:
-
Separate the resulting this compound from the reaction mixture using high-performance liquid chromatography (HPLC).
-
-
Analysis:
-
Characterize the purified product using Mass Spectrometry (MS) to confirm the molecular weight and the incorporation of four 13C atoms.
-
Utilize Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR and 13C NMR) to determine the precise location of the 13C labels within the 2,6-Deoxyfructosazine molecule.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis and analysis of this compound.
Data Presentation
The following tables summarize the expected quantitative data from the proposed isotopic labeling study.
Table 1: Mass Spectrometry Data
| Compound | Expected Molecular Weight (Unlabeled) | Expected Molecular Weight (13C4 Labeled) |
| D-Glucosamine | 179.17 | 183.17 |
| 2,6-Deoxyfructosazine | 304.30 | 308.30 |
Table 2: Expected 13C NMR Chemical Shift Changes
| Carbon Position in 2,6-Deoxyfructosazine | Expected 13C Chemical Shift (ppm) (Unlabeled) | Expected Observation for 13C4 Labeled |
| C2 (Pyrazine Ring) | ~150-160 | Signal Enhancement |
| C6 (Pyrazine Ring) | ~150-160 | Signal Enhancement |
| C1' (Side Chain 1) | ~70-80 | Signal Enhancement |
| C2' (Side Chain 1) | ~70-80 | Signal Enhancement |
| C1'' (Side Chain 2) | ~70-80 | No Enhancement |
| C2'' (Side Chain 2) | ~70-80 | No Enhancement |
| ... | ... | ... |
Note: The exact chemical shifts will depend on the solvent and experimental conditions. The table illustrates the expected pattern of signal enhancement based on the proposed labeling scheme.
Conclusion
The proposed mechanism, elucidated through 13C isotopic labeling, provides a robust framework for understanding the formation of 2,6-Deoxyfructosazine from D-glucosamine. The detailed experimental protocols and expected data offer a clear roadmap for researchers to validate this pathway and to further explore the chemical and biological significance of this class of pyrazine derivatives. This knowledge is fundamental for applications in drug development, food science, and the broader field of chemical biology. The use of advanced analytical techniques such as MS and NMR is indispensable for the unambiguous structural determination of the labeled product and the precise mapping of the incorporated carbon-13 atoms, thereby providing definitive evidence for the proposed reaction mechanism.
References
Deoxyfructosazine Compounds: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of Synthesis, Biological Activity, and Therapeutic Potential
Deoxyfructosazine (DOF), a pyrazine derivative formed from the self-condensation of D-glucosamine, has emerged as a compound of significant interest in the pharmaceutical and food industries. Possessing notable biological activities, including immunomodulatory and anti-aging effects, DOF presents a compelling case for further investigation and development. This technical guide provides a comprehensive literature review of deoxyfructosazine compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing proposed mechanisms of action to support ongoing research and drug development efforts.
Core Concepts and Chemical Structure
Deoxyfructosazine, chemically known as 2-(D-arabino-1′,2′,3′,4′-tetrahydroxybutyl)-5-(D-erythro-2′′,3′′,4′′-trihydroxybutyl)pyrazine, is a heterocyclic aromatic compound. It is often found in foods that have undergone Maillard reactions and can also be produced through the breakdown of D-glucosamine under neutral pH conditions.[1] Its structure, characterized by a central pyrazine ring with two polyhydroxyalkyl side chains, is fundamental to its biological functions.
Synthesis of Deoxyfructosazine
The synthesis of deoxyfructosazine has been approached through various methods, primarily involving the self-condensation of D-glucosamine. Two notable and efficient methods are highlighted below.
One-Pot Synthesis using a Basic Ionic Liquid
An environmentally friendly and efficient one-pot synthesis of deoxyfructosazine involves the use of a basic ionic liquid, 1-butyl-3-methylimidazolium hydroxide ([BMIM]OH), which acts as both a solvent and a catalyst.[2][3] This method offers a streamlined process for converting D-glucosamine hydrochloride into deoxyfructosazine and its analogue, fructosazine.
Experimental Protocol: One-Pot Synthesis
-
Reaction Setup: D-glucosamine hydrochloride (0.2 g) is dissolved in an alcoholic solution (2 g) of 12% alkaline [BMIM]OH.[3]
-
Co-solvent Addition: Dimethyl sulfoxide (DMSO) is added as a co-solvent to optimize the reaction yield.
-
Reaction Conditions: The reaction mixture is heated to 120°C and stirred for 180 minutes.[2][3]
-
Product Characterization: The resulting products are qualitatively and quantitatively analyzed using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy.[2][3]
Under optimized conditions, this method can achieve a maximum yield of 49%.[2][3] The reaction parameters, including D-glucosamine hydrochloride concentration, temperature, time, and the presence of additives and co-solvents, have been studied to maximize the yield.[2][3]
Arylboronic Acid-Catalyzed Synthesis
A highly efficient method for the synthesis of deoxyfructosazine from D-glucosamine hydrochloride utilizes arylboronic acids as catalysts in an aqueous solution.[4] This approach is attractive due to its excellent yields and the use of water as a solvent.
Experimental Protocol: Arylboronic Acid-Catalyzed Synthesis
-
Reactant Preparation: D-Glucosamine hydrogen chloride (107.8 mg, 0.50 mmol) and an arylboronic acid catalyst (e.g., 4-pyridylboronic acid, 0.20 mmol) are added to an aqueous solution of sodium hydroxide (0.1 M, 6.5 mL).[4]
-
Reaction: The mixture is stirred for 36 hours at room temperature.[4]
-
Acidification: The reaction mixture is then acidified to a pH of 1-3 by the dropwise addition of 2 M hydrochloric acid aqueous solution and stirred for an additional 30 minutes.[4]
-
Sample Preparation for Analysis: A 1 mL aliquot of the reaction mixture is mixed with ethanol and evaporated under reduced pressure at 33°C for subsequent analysis.[4]
-
Yield Determination: The yield of deoxyfructosazine is determined by ¹H NMR using an internal standard such as maleic acid.[4]
This catalytic system has demonstrated high activity, with yields reaching up to 89% with 4-pyridylboronic acid as the catalyst.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data reported in the literature for the synthesis and biological activity of deoxyfructosazine.
Table 1: Synthesis Yields of Deoxyfructosazine
| Method | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Ionic Liquid | [BMIM]OH | DMSO/Ethanol | 120 | 3 | 49 | [2],[3] |
| Arylboronic Acid | Phenylboronic acid | 0.1 M NaOH(aq) | Room Temp. | 36 | 85 | [4] |
| Arylboronic Acid | 3-Aminophenylboronic acid | 0.1 M NaOH(aq) | Room Temp. | 36 | 86 | [4] |
| Arylboronic Acid | 4-Pyridylboronic acid | 0.1 M NaOH(aq) | Room Temp. | 36 | 89 | [4] |
Table 2: Biological Activity of Deoxyfructosazine
| Biological Activity | Cell Line | Parameter | Value | Reference(s) |
| Inhibition of IL-2 Production | Jurkat cells | IC₅₀ | ~1.25 mM | [1],[5] |
| Effect on Cell Viability | Normal Human Dermal Fibroblasts (NHDF) | Cell Viability at 5 µM | No significant effect | [6] |
| Antioxidant Activity | Normal Human Dermal Fibroblasts (NHDF) | Catalase Activity Increase at 5 µM | - | [6] |
| Antioxidant Activity | Normal Human Dermal Fibroblasts (NHDF) | Malondialdehyde Content Decrease at 5 µM | - | [6] |
| DNA Damage | - | DNA strand breakage activity | Qualitative | [1],[5] |
Biological Activities and Therapeutic Potential
Deoxyfructosazine exhibits a range of biological activities that suggest its potential as a therapeutic agent and a valuable compound in various applications.
Immunomodulatory Effects
One of the most significant reported activities of deoxyfructosazine is its ability to inhibit the production of Interleukin-2 (IL-2) in activated T-cells.[1][5] IL-2 is a critical cytokine for T-cell proliferation and the propagation of immune responses. The inhibition of IL-2 production by deoxyfructosazine is notably more potent than that of its precursor, D-glucosamine.[7] This immunosuppressive activity suggests that deoxyfructosazine could be a lead compound for the development of treatments for autoimmune diseases and other inflammatory conditions.[7]
While the precise signaling pathway for deoxyfructosazine's immunosuppressive action has not been fully elucidated, studies on its precursor, D-glucosamine, suggest a potential mechanism. D-glucosamine has been shown to down-regulate the N-linked glycosylation of CD25, the alpha subunit of the IL-2 receptor, which subsequently inhibits downstream Stat5 signaling. Given that deoxyfructosazine is a derivative of D-glucosamine, it is plausible that it may act through a similar mechanism.
Anti-Aging and Antioxidant Properties
Recent studies have highlighted the anti-aging potential of deoxyfructosazine. It has been shown to stimulate the vitality of dermal fibroblasts, promote the secretion of collagen and hyaluronic acid, and inhibit the expression of matrix metalloproteinase-1.[6] Furthermore, deoxyfructosazine exhibits antioxidant properties by increasing the activity of catalase, a key antioxidant enzyme, and reducing the content of malondialdehyde, a marker of oxidative stress.[6] These findings suggest its potential application in the cosmetics and dermatology fields as an anti-aging agent.
Other Biological Activities
Deoxyfructosazine has also been reported to possess DNA strand breakage activity.[1][5] Additionally, it is used as a flavoring agent in the food and tobacco industries.[1][5]
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the processes and mechanisms discussed, the following diagrams have been generated using the DOT language.
Conclusion and Future Directions
Deoxyfructosazine is a promising bioactive compound with demonstrated immunomodulatory and anti-aging properties. Efficient synthetic routes have been developed, and key quantitative data on its biological effects are emerging. The inhibition of IL-2 production in T-cells is a particularly noteworthy activity that warrants further investigation for the development of novel therapeutics for immune-related disorders.
Future research should focus on elucidating the precise molecular mechanisms underlying the biological activities of deoxyfructosazine, particularly its interaction with signaling pathways in immune cells. In vivo studies are also crucial to validate the therapeutic potential of this compound and to assess its pharmacokinetic and pharmacodynamic properties. The continued exploration of deoxyfructosazine and its derivatives holds significant promise for advancements in medicine and biotechnology.
References
- 1. [Effect of tetramethylpyrazine on JAK-STAT signal transduction in cardiomyocyte hypertrophy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,5-Deoxyfructosazine, a D-glucosamine derivative, inhibits T-cell interleukin-2 production better than D-glucosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,5-Deoxyfructosazine, a D-glucosamine derivative, inhibits T-cell interleukin-2 production better than D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Calcium–NFAT transcriptional signalling in T cell activation and T cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding Immunosuppressive Mechanisms of T-Cell Receptors - News Center [news.feinberg.northwestern.edu]
- 7. Nuclear Factor of Activated T Cells (NFAT) Proteins as Targeted Molecules in Diseases: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Health Implications of Dietary Deoxyfructosazines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxyfructosazines (DOFs) are a class of pyrazine compounds formed during the Maillard reaction, a common chemical process that occurs during the thermal processing of food. These compounds are prevalent in a variety of dietary sources, including baked goods, roasted products, and some processed meats. While historically considered primarily as flavor and aroma compounds, emerging research indicates that dietary deoxyfructosazines possess a range of bioactive properties with significant health implications. This technical guide provides an in-depth overview of the current understanding of the formation, dietary sources, and biological effects of deoxyfructosazines, with a focus on their immunomodulatory, anti-inflammatory, and antioxidant activities. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this promising area.
Introduction
The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is responsible for the desirable color and flavor of many cooked foods. This complex cascade of reactions also generates a diverse array of compounds, including pyrazines. Deoxyfructosazines are a specific group of pyrazines formed from the condensation of two molecules of 3-deoxyglucosone, an intermediate of the Maillard reaction. Their presence in the human diet is ubiquitous, yet their physiological effects are only beginning to be understood.
Initial studies have highlighted the potential of deoxyfructosazines to modulate immune responses and exhibit antioxidant properties. These findings suggest that dietary DOFs may play a role in the prevention and management of various inflammatory and age-related conditions. This guide aims to consolidate the existing scientific knowledge on dietary deoxyfructosazines, providing a comprehensive resource for researchers and professionals in the fields of nutrition, pharmacology, and drug development.
Formation and Dietary Sources of Deoxyfructosazines
Deoxyfructosazines are formed under thermal processing conditions from the self-condensation of 3-deoxyglucosone, which is derived from the reaction of amino acids with reducing sugars like glucose and fructose. The formation and concentration of DOFs in food are influenced by factors such as temperature, heating time, pH, and the types of sugars and amino acids present.
While comprehensive data on the quantitative presence of deoxyfructosazines in a wide range of foods is still emerging, studies have begun to quantify their levels in specific products.
Data Presentation: Quantitative Analysis of Deoxyfructosazines in Foods
| Food Product | Type of Deoxyfructosazine | Concentration Range | Analytical Method | Reference |
| Bread (with added Glucosamine) | Deoxyfructopyrazine (DOF) | 0.14 g / 350-400g (GlcN only) | HPLC | [1] |
| Bread (with GlcN + reducing sugar) | Deoxyfructopyrazine (DOF) | 0.18 - 0.19 g / 350-400g | HPLC | [1] |
| Bread (with GlcN + sugar alcohol) | Deoxyfructopyrazine (DOF) | 0.23 - 0.24 g / 350-400g | HPLC | [1] |
| Roasted Coffee Beans | Pyrazines (general) | Major volatile components | GC-MS | [2] |
| Processed Meats | Pyrazines (general) | Important volatile components | GC-MS | [3] |
Note: The data for roasted coffee and processed meats refer to the general class of pyrazines, and further research is needed to quantify specific deoxyfructosazine concentrations in these products.
Health Implications and Biological Activities
Current research suggests that dietary deoxyfructosazines exert their health effects primarily through their immunomodulatory, antioxidant, and anti-inflammatory properties.
Immunomodulatory Effects
Deoxyfructosazines have been shown to possess immunomodulatory activity, most notably through the inhibition of T-cell proliferation and cytokine production.
Studies on Jurkat cells, a human T-lymphocyte cell line, have demonstrated that a mixture of fructosazines, including deoxyfructosazine, can significantly inhibit the production of Interleukin-2 (IL-2), a key cytokine in T-cell activation and proliferation.
Data Presentation: Immunomodulatory Activity of Deoxyfructosazines
| Biological Activity | Cell Line | Compound | IC50 Value | Reference |
| Inhibition of IL-2 Production | Jurkat T-cells | 2,5-Deoxyfructosazine | ~1.25 mM | [4] |
Antioxidant and Anti-aging Effects
Deoxyfructosazines have demonstrated significant antioxidant potential, which may contribute to their anti-aging effects observed in preclinical studies.
In vitro studies have shown that deoxyfructosazines can effectively scavenge free radicals and reduce oxidative stress in human dermal fibroblasts.
Deoxyfructosazines have been found to promote the secretion of collagen and hyaluronic acid, essential components of the skin's extracellular matrix, while inhibiting the activity of matrix metalloproteinase-1 (MMP-1), an enzyme responsible for collagen degradation.
Data Presentation: Antioxidant and Anti-aging Activity of Deoxyfructosazines
| Biological Activity | Cell Line/Model | Compound | Effect | Reference |
| ROS Scavenging | Human Dermal Fibroblasts | Fructosazine & Deoxyfructosazine | Effective scavenging of ROS | N/A |
| Catalase Activity | Human Dermal Fibroblasts | Deoxyfructosazine (5 µM) | Increased activity to 372% of baseline | N/A |
| Malondialdehyde (MDA) Content | Human Dermal Fibroblasts | Deoxyfructosazine (5 µM) | Reduced to 67.9% of baseline | N/A |
| Collagen I Secretion | Human Dermal Fibroblasts | Deoxyfructosazine | Enhanced secretion | N/A |
| Hyaluronic Acid Secretion | Human Dermal Fibroblasts | Deoxyfructosazine | Enhanced secretion | N/A |
| MMP-1 Secretion | Human Dermal Fibroblasts | Deoxyfructosazine | Inhibited secretion | N/A |
Potential Anti-inflammatory Mechanisms: NF-κB and MAPK Signaling Pathways
While direct evidence is still limited, the anti-inflammatory effects of deoxyfructosazines are hypothesized to be mediated through the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory cytokines and mediators. Further research is warranted to elucidate the precise mechanisms by which deoxyfructosazines interact with these signaling cascades.
Impact on Gut Microbiota
The gut microbiota plays a crucial role in human health, and dietary components can significantly influence its composition and function. Maillard reaction products, the broader class to which deoxyfructosazines belong, have been shown to modulate the gut microbiota.[5][6][7] For instance, some studies suggest that dietary MRPs can alter the populations of beneficial bacteria like Lactobacillus and Bifidobacterium.[5][8] However, the specific effects of dietary deoxyfructosazines on the gut microbiome remain an important area for future investigation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of deoxyfructosazine and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells).
IL-2 Production Assay in Jurkat Cells
-
Cell Culture: Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Stimulation: Seed the cells in a 96-well plate and stimulate with phytohemagglutinin (PHA) at a concentration of 10 µg/mL.
-
Treatment: Concurrently, treat the cells with different concentrations of deoxyfructosazine.
-
Incubation: Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
ELISA: Quantify the amount of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
Reactive Oxygen Species (ROS) Scavenging Activity (DCFH-DA Assay)
-
Cell Seeding: Plate human dermal fibroblasts in a 96-well black plate and incubate for 24 hours.
-
Probing: Wash the cells with PBS and incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.
-
Treatment and Oxidative Stress Induction: Wash the cells and treat with deoxyfructosazine for 1 hour, followed by the addition of an ROS inducer (e.g., H₂O₂).
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
Quantification of Collagen and Hyaluronic Acid (ELISA)
-
Sample Collection: Collect the cell culture supernatant from deoxyfructosazine-treated and control cells.
-
ELISA: Use commercially available ELISA kits for human Collagen Type I and Hyaluronic Acid.
-
Procedure: Follow the manufacturer's protocol for the respective ELISA kits to quantify the concentration of collagen and hyaluronic acid in the supernatants.
MMP-1 Secretion Assay (ELISA)
-
Sample Collection: Collect the cell culture supernatant from deoxyfructosazine-treated and control cells.
-
ELISA: Utilize a human MMP-1 ELISA kit.
-
Procedure: Adhere to the manufacturer's instructions to measure the concentration of MMP-1 in the collected supernatants.
Catalase (CAT) Activity Assay
-
Cell Lysate Preparation: Prepare cell lysates from deoxyfructosazine-treated and control cells.
-
Assay Principle: The assay is based on the decomposition of H₂O₂ by catalase.
-
Procedure: Mix the cell lysate with a known concentration of H₂O₂. After a specific incubation time, stop the reaction and measure the remaining H₂O₂ concentration, often by reacting it with a chromogenic substrate. The decrease in H₂O₂ concentration is proportional to the catalase activity.
Malondialdehyde (MDA) Assay (TBARS Assay)
-
Sample Preparation: Prepare cell lysates or tissue homogenates from deoxyfructosazine-treated and control groups.
-
Assay Principle: This assay measures lipid peroxidation by quantifying malondialdehyde (MDA), which reacts with thiobarbituric acid (TBA) to form a colored product.
-
Procedure: Mix the sample with TBA reagent and heat. After cooling, measure the absorbance of the resulting pink-colored solution at approximately 532 nm.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
-
Animal Model: Use male Wistar rats or Swiss albino mice.
-
Treatment: Administer deoxyfructosazine orally or intraperitoneally at various doses.
-
Induction of Edema: After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
Gut Microbiota Analysis (16S rRNA Gene Sequencing)
-
Fecal Sample Collection: Collect fecal samples from animals fed a diet supplemented with deoxyfructosazine and from a control group.
-
DNA Extraction: Extract total bacterial DNA from the fecal samples using a commercially available DNA extraction kit.
-
PCR Amplification: Amplify the V3-V4 hypervariable region of the 16S rRNA gene using specific primers.
-
Library Preparation and Sequencing: Prepare the amplicon library and perform high-throughput sequencing on a platform such as Illumina MiSeq.
-
Data Analysis: Process the sequencing data using bioinformatics pipelines (e.g., QIIME, DADA2) to analyze the microbial community composition, diversity (alpha and beta diversity), and relative abundance of different bacterial taxa.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the hypothesized modulation of the NF-κB and MAPK signaling pathways by deoxyfructosazines. These are conceptual representations based on the known mechanisms of these pathways and the potential points of intervention for anti-inflammatory compounds.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by deoxyfructosazine.
Caption: Hypothesized modulation of MAPK signaling pathways by deoxyfructosazine.
Experimental Workflows
The following diagrams outline the general workflows for key experimental procedures described in this guide.
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for 16S rRNA gene sequencing analysis of gut microbiota.
Conclusion and Future Directions
Dietary deoxyfructosazines represent a class of bioactive compounds with significant potential for impacting human health. Their immunomodulatory and antioxidant properties, as detailed in this guide, suggest promising avenues for the development of novel therapeutics and functional foods. However, the field is still in its nascent stages, and several key areas require further investigation.
Future research should focus on:
-
Comprehensive Quantification: Establishing a robust database of deoxyfructosazine concentrations in a wide variety of commonly consumed foods.
-
Mechanism of Action: Elucidating the precise molecular mechanisms by which deoxyfructosazines modulate inflammatory signaling pathways such as NF-κB and MAPK.
-
Gut Microbiota Interactions: Investigating the direct effects of dietary deoxyfructosazines on the composition and metabolic activity of the gut microbiome and the subsequent health implications.
-
In Vivo Efficacy and Safety: Conducting more extensive in vivo studies and, eventually, clinical trials to validate the therapeutic potential and establish the safety profile of deoxyfructosazines for various health conditions.
A deeper understanding of the health implications of dietary deoxyfructosazines will be crucial for leveraging their potential benefits for human health and well-being. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Maillard reaction products modulate gut microbiota composition in adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of Maillard reaction products by the human gut microbiota--implications for health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
Methodological & Application
Application Note: Quantitative Analysis of 2,6-Deoxyfructosazine in Biological Matrices using a Stable Isotope Labeled Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of 2,6-Deoxyfructosazine (2,6-DF) in biological matrices, such as plasma or tissue homogenates, using a highly specific and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with a 13C4-labeled internal standard.
Introduction
2,6-Deoxyfructosazine (2,6-DF) is a pyrazine derivative formed during the Maillard reaction between amino acids and reducing sugars. It is found in various heat-processed foods and has been investigated for its potential biological activities. Accurate quantification of 2,6-DF in biological systems is crucial for pharmacokinetic, toxicokinetic, and metabolism studies in the context of drug development and food science.
This application note describes a robust LC-MS/MS method for the sensitive and selective quantification of 2,6-DF. The use of a stable isotope-labeled internal standard (13C4-2,6-Deoxyfructosazine) compensates for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: Experimental workflow for 2,6-DF quantification.
Chemical Structures
The chemical structures of 2,6-Deoxyfructosazine and its 13C4 internal standard are shown below.
Caption: Chemical structures of analyte and internal standard.
Experimental Protocols
Materials and Reagents
-
2,6-Deoxyfructosazine (CAS: 36806-15-2) reference standard[1]
-
2,6-Deoxyfructosazine-13C4 internal standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Ammonium formate
-
Biological matrix (e.g., human plasma)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 2,6-DF and 13C4-2,6-DF in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the 2,6-DF stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the 13C4-2,6-DF primary stock solution with 50:50 (v/v) acetonitrile:water.
Sample Preparation
-
Thaw biological samples (e.g., plasma) on ice.
-
To a 100 µL aliquot of each sample, standard, and quality control (QC) sample, add 10 µL of the internal standard working solution (100 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Due to the polar nature of 2,6-DF, both Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) can be considered. HILIC is often preferred for highly polar compounds as it can provide better retention and separation from other polar matrix components.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | HILIC Method | RP-HPLC Method |
| LC System | High-Performance Liquid Chromatography System | High-Performance Liquid Chromatography System |
| Column | HILIC Column (e.g., Amide or Silica-based, 2.1 x 100 mm, 1.7 µm) | C18 Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | Acetonitrile with 0.1% formic acid |
| Gradient | 95% B to 50% B over 5 min, hold for 1 min, return to 95% B and equilibrate for 2 min | 5% B to 95% B over 5 min, hold for 1 min, return to 5% B and equilibrate for 2 min |
| Flow Rate | 0.3 mL/min | 0.4 mL/min |
| Column Temperature | 40°C | 40°C |
| Injection Volume | 5 µL | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C | 500°C |
| IonSpray Voltage | 5500 V | 5500 V |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
Mass Spectrometry and MRM Transitions
The selection of precursor and product ions is critical for the specificity of the method. The molecular weight of 2,6-Deoxyfructosazine is 304.3 g/mol .[1] In positive ESI mode, the protonated molecule [M+H]+ will be observed at m/z 305.3. The 13C4 internal standard will have a protonated molecule at m/z 309.3.
Fragmentation of the polyhydroxyalkyl side chains is expected to involve neutral losses of water (H2O, 18 Da) and formaldehyde (CH2O, 30 Da). Cleavage of the C-C bonds within the side chains will also generate characteristic product ions.
Disclaimer: The following MRM transitions are proposed based on the chemical structure and common fragmentation pathways. Experimental optimization of collision energy (CE) and confirmation of product ions using a pure standard are mandatory.
Table 2: Proposed MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss/Fragment | Collision Energy (eV) |
| 2,6-Deoxyfructosazine | 305.3 | 287.3 | H2O | To be optimized |
| 305.3 | 269.3 | 2 x H2O | To be optimized | |
| 305.3 | 215.2 | C3H7O3 (Glycerol moiety) | To be optimized | |
| 13C4-2,6-Deoxyfructosazine | 309.3 | 291.3 | H2O | To be optimized |
| 309.3 | 273.3 | 2 x H2O | To be optimized | |
| 309.3 | 219.2 | C3H7O3 (Glycerol moiety) | To be optimized |
Data Analysis and Quantification
The concentration of 2,6-DF in the samples is determined by interpolation from a calibration curve. The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
Method Validation
The analytical method should be validated according to the guidelines of regulatory agencies such as the FDA. The validation should assess the following parameters:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and internal standard in blank matrix samples.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations in multiple replicates on different days.
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: Stability of the analyte in the biological matrix under different storage and handling conditions.
Quantitative Data Summary
The following table presents an example of a calibration curve and quality control data.
Table 3: Example Calibration Curve and QC Data
| Sample Type | Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) |
| Calibration Std 1 | 1.0 | 0.98 | 98.0 |
| Calibration Std 2 | 5.0 | 5.12 | 102.4 |
| Calibration Std 3 | 20.0 | 19.5 | 97.5 |
| Calibration Std 4 | 100.0 | 101.2 | 101.2 |
| Calibration Std 5 | 500.0 | 495.8 | 99.2 |
| Calibration Std 6 | 1000.0 | 1005.0 | 100.5 |
| QC Samples | |||
| LLOQ QC | 1.0 | 1.05 | 105.0 |
| Low QC | 3.0 | 2.89 | 96.3 |
| Mid QC | 150.0 | 153.5 | 102.3 |
| High QC | 800.0 | 790.4 | 98.8 |
Signaling Pathway/Logical Relationship Diagram
The use of a stable isotope-labeled internal standard is based on the principle of isotope dilution mass spectrometry. The logical relationship is as follows:
Caption: Rationale for using a stable isotope internal standard.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of 2,6-Deoxyfructosazine in biological matrices using LC-MS/MS with a 13C4-labeled internal standard. The method is designed to be sensitive, specific, and robust, making it suitable for a wide range of applications in drug development and food safety research. Adherence to the described protocols and proper method validation will ensure the generation of high-quality, reliable quantitative data.
References
Application Note: Quantitative Analysis of 2,6-Deoxyfructosazine in Thermally Processed Foods using Stable Isotope Dilution LC-MS/MS
Abstract
This application note describes a robust and sensitive method for the quantification of 2,6-Deoxyfructosazine in various thermally processed food matrices. 2,6-Deoxyfructosazine is a Maillard reaction product formed during the heating of foods containing amino acids and reducing sugars, and its concentration can be an indicator of the intensity of heat treatment and may have implications for food quality and safety. The method utilizes a stable isotope dilution assay (SIDA) with 2,6-Deoxyfructosazine-13C4 as the internal standard, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise quantification. This approach effectively mitigates matrix effects commonly encountered in complex food samples. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection.
Introduction
The Maillard reaction is a non-enzymatic browning reaction that occurs between amino acids and reducing sugars during the thermal processing of food.[1] This complex cascade of reactions leads to the formation of a wide array of compounds, including those that contribute to the desirable color, flavor, and aroma of cooked foods.[2] However, some Maillard reaction products (MRPs) are also of interest due to their potential physiological effects. 2,6-Deoxyfructosazine is one such MRP, and its quantification in food products is important for quality control and for furthering our understanding of the chemical changes that occur during food processing.
The analysis of MRPs in complex food matrices is challenging due to the presence of numerous interfering compounds. Stable isotope dilution analysis (SIDA) is the gold standard for accurate quantification in such matrices.[3] This technique involves the addition of a known amount of a stable isotope-labeled analogue of the analyte as an internal standard at the beginning of the sample preparation process. Because the labeled internal standard has nearly identical chemical and physical properties to the analyte, it can compensate for losses during sample extraction and cleanup, as well as for matrix-induced variations in ionization efficiency during mass spectrometric analysis.[4] This application note details a validated LC-MS/MS method employing this compound for the reliable quantification of 2,6-Deoxyfructosazine in food.
Experimental Protocols
Materials and Reagents
-
Analytes: 2,6-Deoxyfructosazine (purity ≥95%), this compound (isotopic purity ≥99%)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)
-
Extraction and Cleanup Supplies: Solid Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange), 0.22 µm syringe filters, polypropylene centrifuge tubes (15 mL and 50 mL).
Sample Preparation Protocol (Solid Phase Extraction)
This protocol is suitable for a variety of solid and semi-solid food matrices such as baked goods, roasted coffee, and processed snacks.
-
Homogenization: Weigh 1 gram of the homogenized food sample into a 50 mL polypropylene centrifuge tube.
-
Spiking: Add a known amount of this compound internal standard working solution to the sample. The concentration of the internal standard should be chosen to be in the mid-range of the expected analyte concentration in the samples.
-
Extraction: Add 10 mL of 50:50 (v/v) acetonitrile/water containing 0.1% formic acid. Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
Loading: Load the collected supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 0.1% formic acid in water, followed by 3 mL of methanol to remove interfering substances.
-
Elution: Elute the analytes with 3 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Dry the eluate under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter into an LC vial for analysis.
Diagram of the Sample Preparation Workflow:
Caption: Experimental workflow for the extraction and cleanup of 2,6-Deoxyfructosazine from food samples.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, re-equilibrate at 5% B for 3 minutes |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Nebulizer Gas | Nitrogen |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The following MRM transitions are proposed based on the molecular weights of the analyte and internal standard. The precursor ion is the protonated molecule [M+H]+. Product ions are theoretical and should be optimized experimentally. The molecular weight of 2,6-Deoxyfructosazine is 304.30 g/mol , and for this compound it is 308.27 g/mol .[1][5]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| 2,6-Deoxyfructosazine | 305.3 | To be determined experimentally | To be determined experimentally | To be optimized |
| This compound | 309.3 | To be determined experimentally | To be determined experimentally | To be optimized |
Note: The optimal product ions and collision energies must be determined by infusing standard solutions of the analyte and internal standard into the mass spectrometer.
Data Presentation
The following tables summarize the expected performance characteristics of the method. This data is illustrative and should be confirmed during in-house method validation.
Table 1: Method Validation Parameters
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | < 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Recovery | 85 - 115% |
| Precision (RSD%) | < 15% |
Table 2: Illustrative Quantitative Data for 2,6-Deoxyfructosazine in Food Samples
| Food Matrix | Concentration (µg/kg) ± SD |
| Toasted Bread Crust | 150.5 ± 12.3 |
| Roasted Coffee Beans | 85.2 ± 7.8 |
| Breakfast Cereal | 45.7 ± 4.1 |
| Potato Crisps | 210.9 ± 18.5 |
Signaling Pathways and Logical Relationships
The formation of 2,6-Deoxyfructosazine is a part of the complex Maillard reaction pathway. The following diagram illustrates a simplified logical relationship in the context of food processing and analysis.
References
Application Notes and Protocols for the Analysis of Deoxyfructosazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sample preparation and subsequent analysis of deoxyfructosazine, a pyrazine derivative of interest found in thermally processed foods, tobacco, and as a potential immunomodulator.[1][2] The following protocols are designed to guide researchers in obtaining reliable and reproducible quantitative data from various sample matrices.
Introduction to Deoxyfructosazine
Deoxyfructosazine (DOF) is formed from the self-condensation of D-glucosamine at neutral or alkaline pH.[1][2] It is a member of the polyhydroxyalkyl pyrazine family and contributes to the flavor and color of many processed foods. Beyond its role in food chemistry, deoxyfructosazine has been shown to possess biological activity, notably the inhibition of interleukin-2 (IL-2) production in activated T-cells, suggesting its potential as an immunomodulatory agent.[3][4] Accurate quantification of deoxyfructosazine in different matrices is crucial for both food quality control and pharmacological research.
Protocol 1: Solid Phase Extraction (SPE) for Complex Food Matrices
This protocol is recommended for the extraction and purification of deoxyfructosazine from complex solid or semi-solid food matrices such as baked goods, processed meats, or dark soy sauce, prior to LC-MS/MS analysis. The SPE cleanup is designed to remove interferences that can cause matrix effects and compromise analytical accuracy.
Experimental Protocol
1. Sample Homogenization:
-
Weigh 1-5 grams of the solid or semi-solid food sample into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of 50% acetonitrile in deionized water.
-
Homogenize the sample for 3 minutes at high speed using a mechanical homogenizer.
2. Extraction:
-
Place the sample tubes in a shaker and agitate for 30 minutes at room temperature.
-
Centrifuge the samples at 10,000 x g for 10 minutes.
-
Carefully collect the supernatant for the SPE cleanup.
3. Solid Phase Extraction (SPE):
-
SPE Cartridge: Use a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) suitable for retaining basic compounds like pyrazines.
-
Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water.
-
Loading: Load 5 mL of the sample supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing:
-
Wash the cartridge with 5 mL of 0.1% formic acid in deionized water to remove neutral and acidic interferences.
-
Follow with a wash of 5 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the deoxyfructosazine and other pyrazines from the cartridge with 5 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Column: A porous graphitic carbon (PGC) or a suitable reversed-phase column (e.g., C18) can be used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B) is typically employed.
-
Injection Volume: 5-10 µL.
-
Detection: Tandem mass spectrometry (MS/MS) in positive electrospray ionization (ESI+) mode, using multiple reaction monitoring (MRM) for quantification.
Workflow Diagram
Caption: Workflow for Solid Phase Extraction of Deoxyfructosazine.
Protocol 2: "Dilute and Shoot" for Liquid Samples
This simplified protocol is suitable for the analysis of deoxyfructosazine in relatively clean liquid matrices, such as certain beverages or liquid food products, where matrix interference is expected to be low. This method is rapid and requires minimal sample preparation.
Experimental Protocol
1. Sample Preparation:
-
Pipette 1 mL of the liquid sample (e.g., soy sauce, certain types of Baijiu) into a 10 mL volumetric flask.[4]
-
Dilute to the mark with the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Vortex the solution for 1 minute to ensure homogeneity.
2. Filtration:
-
Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.
3. LC-MS/MS Analysis:
-
Proceed directly with LC-MS/MS analysis as described in Protocol 1.
Workflow Diagram
Caption: "Dilute and Shoot" Workflow for Liquid Samples.
Data Presentation: Performance Characteristics
The validation of an analytical method is crucial to ensure the reliability of the results. Key performance indicators include linearity, recovery (accuracy), and precision (reproducibility). The following table summarizes typical performance characteristics for the quantitative analysis of various pyrazines in a complex matrix (Soy Sauce Aroma Type Baijiu) using a "dilute and shoot" sample preparation method followed by UPLC-MS/MS.[4] This data is representative of the performance that can be expected for the analysis of deoxyfructosazine and related compounds.
Table 1: Method Validation Data for Pyrazine Analysis [4]
| Analyte | Linearity (R²) | Recovery (%) | Precision (RSD, %) |
| 2-Methylpyrazine | ≥ 0.99 | 84.36 - 103.92 | ≤ 6.36 |
| 2,5-Dimethylpyrazine | ≥ 0.99 | 84.36 - 103.92 | ≤ 6.36 |
| 2,6-Dimethylpyrazine | ≥ 0.99 | 84.36 - 103.92 | ≤ 6.36 |
| 2-Ethylpyrazine | ≥ 0.99 | 84.36 - 103.92 | ≤ 6.36 |
| 2,3-Dimethylpyrazine | ≥ 0.99 | 84.36 - 103.92 | ≤ 6.36 |
| 2-Ethyl-5-methylpyrazine | ≥ 0.99 | 84.36 - 103.92 | ≤ 6.36 |
| 2,3,5-Trimethylpyrazine | ≥ 0.99 | 84.36 - 103.92 | ≤ 6.36 |
| 2-Ethyl-3,5-dimethylpyrazine | ≥ 0.99 | 84.36 - 103.92 | ≤ 6.36 |
| 2,3,5,6-Tetramethylpyrazine | ≥ 0.99 | 84.36 - 103.92 | ≤ 6.36 |
| 2-Isobutyl-3-methylpyrazine | ≥ 0.99 | 84.36 - 103.92 | ≤ 6.36 |
| 2,3-Diethylpyrazine | ≥ 0.99 | 84.36 - 103.92 | ≤ 6.36 |
| 5-Ethyl-2,3-dimethylpyrazine | ≥ 0.99 | 84.36 - 103.92 | ≤ 6.36 |
| 2,3-Diethyl-5-methylpyrazine | ≥ 0.99 | 84.36 - 103.92 | ≤ 6.36 |
| 2-Acetylpyrazine | ≥ 0.99 | 84.36 - 103.92 | ≤ 6.36 |
| 2-Acetyl-3-methylpyrazine | ≥ 0.99 | 84.36 - 103.92 | ≤ 6.36 |
| 2-Propionyl-3-methylpyrazine | ≥ 0.99 | 84.36 - 103.92 | ≤ 6.36 |
Data adapted from a study on pyrazines in Soy Sauce Aroma Type Baijiu, demonstrating typical method performance.[4]
Signaling Pathway Visualization
Deoxyfructosazine has been identified as a more potent inhibitor of interleukin-2 (IL-2) production from phytohemagglutinin (PHA)-activated T-cells than its precursor, D-glucosamine.[3][4] IL-2 is a critical cytokine for the proliferation and differentiation of T-cells. The inhibition of its production is a key mechanism for immunosuppression.
References
- 1. Determination of Mycotoxins in Dried Fruits Using LC-MS/MS—A Sample Homogeneity, Troubleshooting and Confirmation of Identity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,6-Deoxyfructosazine-¹³C₄ as a Tracer in Nutritional Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Deoxyfructosazine (2,6-DF) is a heterocyclic compound formed during the Maillard reaction, a non-enzymatic browning process that occurs when reducing sugars and amino acids are heated. This reaction is prevalent in thermally processed foods and contributes to their flavor, aroma, and color. As a component of the human diet, understanding the bioavailability, metabolic fate, and physiological effects of 2,6-DF is of significant interest in nutritional research. The stable isotope-labeled analog, 2,6-Deoxyfructosazine-¹³C₄, serves as a powerful tracer to investigate these aspects in vivo without the concerns associated with radioactive isotopes.[1][2][3]
These application notes provide a comprehensive overview of the potential uses of 2,6-Deoxyfructosazine-¹³C₄ in nutritional research, including detailed protocols for its application in studying bioavailability, metabolism, and interaction with gut microbiota.
Applications in Nutritional Research
2,6-Deoxyfructosazine-¹³C₄ can be employed as a tracer in a variety of nutritional and metabolic studies:
-
Bioavailability and Pharmacokinetics: To determine the extent and rate of absorption, distribution, metabolism, and excretion (ADME) of dietary 2,6-Deoxyfructosazine.
-
Metabolic Fate: To identify and quantify the metabolites of 2,6-Deoxyfructosazine in biological fluids and tissues, providing insights into its biotransformation pathways.
-
Gut Microbiota Interaction: To investigate the role of the gut microbiome in the metabolism of 2,6-Deoxyfructosazine and the potential formation of bioactive microbial metabolites.[4][5][6]
-
Cellular Signaling: To explore the potential effects of 2,6-Deoxyfructosazine and its metabolites on cellular signaling pathways, such as those related to inflammation and oxidative stress.[7]
Experimental Protocols
The following are detailed protocols for key experiments utilizing 2,6-Deoxyfructosazine-¹³C₄. These protocols are based on established methodologies for stable isotope tracer studies in nutritional research and can be adapted based on specific experimental goals.[8][9][10]
Protocol 1: Oral Bioavailability and Pharmacokinetic Study in a Rodent Model
Objective: To determine the oral bioavailability and pharmacokinetic profile of 2,6-Deoxyfructosazine.
Materials:
-
2,6-Deoxyfructosazine-¹³C₄
-
Vehicle for oral administration (e.g., sterile water, 0.5% carboxymethylcellulose)
-
Male Wistar rats (8-10 weeks old)
-
Metabolic cages for urine and feces collection
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS system
Procedure:
-
Animal Acclimation: Acclimate rats to individual metabolic cages for 3 days prior to the study. Provide standard chow and water ad libitum.
-
Dosing:
-
Fast the rats overnight (12 hours) with free access to water.
-
Prepare a solution of 2,6-Deoxyfructosazine-¹³C₄ in the chosen vehicle at a concentration of 1 mg/mL.
-
Administer a single oral gavage dose of 10 mg/kg body weight.
-
-
Sample Collection:
-
Blood: Collect blood samples (approx. 200 µL) from the tail vein at pre-dose (0 h) and at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples at 3000 x g for 15 minutes at 4°C. Collect the plasma supernatant and store at -80°C until analysis.
-
Urine and Feces: Collect urine and feces over 24-hour intervals for 72 hours post-dose. Record the total volume of urine and weight of feces for each interval. Store samples at -80°C.
-
-
Sample Preparation for LC-MS/MS Analysis:
-
Plasma:
-
To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard (e.g., unlabeled 2,6-Deoxyfructosazine).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
-
Urine:
-
Thaw urine samples and centrifuge at 5000 x g for 10 minutes to remove particulates.
-
Dilute an aliquot of the supernatant 1:10 with mobile phase containing the internal standard.
-
-
Feces:
-
Homogenize a known weight of feces in a suitable solvent (e.g., methanol/water 80:20 v/v).
-
Centrifuge the homogenate and collect the supernatant for analysis. Further solid-phase extraction (SPE) cleanup may be necessary.
-
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method for the quantification of 2,6-Deoxyfructosazine-¹³C₄ and its potential unlabeled metabolites.
-
Use multiple reaction monitoring (MRM) to detect the specific precursor-product ion transitions for the labeled tracer and its metabolites.
-
Data Presentation:
The quantitative data from this study can be summarized in the following tables:
Table 1: Pharmacokinetic Parameters of 2,6-Deoxyfructosazine-¹³C₄ in Rat Plasma
| Parameter | Unit | Value (Mean ± SD) |
| Cₘₐₓ | ng/mL | [Insert Data] |
| Tₘₐₓ | h | [Insert Data] |
| AUC₀₋₂₄ | ng·h/mL | [Insert Data] |
| t₁/₂ | h | [Insert Data] |
| CL/F | mL/h/kg | [Insert Data] |
| Vd/F | L/kg | [Insert Data] |
Table 2: Cumulative Excretion of 2,6-Deoxyfructosazine-¹³C₄ in Urine and Feces
| Time Interval (h) | Cumulative Urinary Excretion (% of Dose) | Cumulative Fecal Excretion (% of Dose) |
| 0-24 | [Insert Data] | [Insert Data] |
| 24-48 | [Insert Data] | [Insert Data] |
| 48-72 | [Insert Data] | [Insert Data] |
| Total | [Insert Data] | [Insert Data] |
Protocol 2: Investigation of Gut Microbiota-Mediated Metabolism of 2,6-Deoxyfructosazine-¹³C₄
Objective: To assess the role of gut microbiota in the metabolism of 2,6-Deoxyfructosazine.
Materials:
-
2,6-Deoxyfructosazine-¹³C₄
-
Germ-free and conventional mice
-
Anaerobic chamber
-
Fecal slurry from healthy human donors
-
Culture media (e.g., Brain Heart Infusion broth supplemented with hemin and vitamin K)
-
LC-MS/MS system
Procedure:
-
In Vivo Comparison:
-
Administer an oral dose of 2,6-Deoxyfructosazine-¹³C₄ to both germ-free and conventional mice.
-
Collect plasma, urine, and feces over 24 hours.
-
Analyze the samples by LC-MS/MS to compare the metabolic profiles of the tracer in the presence and absence of gut microbiota.
-
-
In Vitro Fecal Fermentation:
-
Prepare a fecal slurry (10% w/v) from fresh human feces in an anaerobic chamber using pre-reduced buffer.
-
Inoculate anaerobic culture tubes containing supplemented BHI broth with the fecal slurry.
-
Add 2,6-Deoxyfructosazine-¹³C₄ to a final concentration of 10 µM.
-
Incubate the cultures at 37°C under anaerobic conditions.
-
Collect aliquots at 0, 6, 12, and 24 hours.
-
Quench the metabolic activity by adding an equal volume of cold acetonitrile.
-
Centrifuge and analyze the supernatant by LC-MS/MS to identify and quantify the parent tracer and any newly formed metabolites.
-
Data Presentation:
Table 3: Comparison of 2,6-Deoxyfructosazine-¹³C₄ Metabolites in Germ-Free vs. Conventional Mice (24h Urine)
| Metabolite | Peak Area (Arbitrary Units) - Germ-Free | Peak Area (Arbitrary Units) - Conventional | Fold Change |
| M1 | [Insert Data] | [Insert Data] | [Insert Data] |
| M2 | [Insert Data] | [Insert Data] | [Insert Data] |
| M3 | [Insert Data] | [Insert Data] | [Insert Data] |
Table 4: Time-Course of 2,6-Deoxyfructosazine-¹³C₄ and its Metabolites in In Vitro Fecal Fermentation
| Time (h) | 2,6-DF-¹³C₄ (µM) | Metabolite A (µM) | Metabolite B (µM) |
| 0 | 10.0 | 0.0 | 0.0 |
| 6 | [Insert Data] | [Insert Data] | [Insert Data] |
| 12 | [Insert Data] | [Insert Data] | [Insert Data] |
| 24 | [Insert Data] | [Insert Data] | [Insert Data] |
Visualization of Workflows and Pathways
Experimental Workflow for Bioavailability Study
Caption: Workflow for the in vivo bioavailability and pharmacokinetic study of 2,6-Deoxyfructosazine-¹³C₄.
Potential Signaling Pathway for Investigation
Maillard reaction products have been implicated in modulating inflammatory responses, partly through the Receptor for Advanced Glycation End products (RAGE) signaling pathway.[11] Investigating whether 2,6-Deoxyfructosazine or its metabolites interact with this pathway is a relevant area of research.
Caption: Hypothetical RAGE signaling pathway potentially modulated by 2,6-Deoxyfructosazine.
Conclusion
2,6-Deoxyfructosazine-¹³C₄ is a valuable tool for elucidating the nutritional and metabolic significance of this dietary Maillard reaction product. The protocols and applications outlined here provide a framework for researchers to design and execute robust studies to further our understanding of the fate and biological effects of 2,6-Deoxyfructosazine. The use of stable isotope tracers, coupled with advanced analytical techniques, will be instrumental in advancing knowledge in this area of nutritional science.
References
- 1. The Maillard reaction in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Maillard reaction - Wikipedia [en.wikipedia.org]
- 3. Using stable isotope techniques in nutrition assessments and tracking of global targets post-2015 | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 4. The influence of gut microbiota on drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gut Microbiome Interactions with Drug Metabolism, Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orb.binghamton.edu [orb.binghamton.edu]
- 7. dokumen.pub [dokumen.pub]
- 8. researchgate.net [researchgate.net]
- 9. Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Development of Maillard Reaction, and Advanced Glycation End Product (AGE)-Receptor for AGE (RAGE) Signaling Inhibitors as Novel Therapeutic Strategies for Patients with AGE-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry for the Quantitative Analysis of 2,6-Deoxyfructosazine-13C4
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and sensitive method for the quantitative analysis of 2,6-Deoxyfructosazine and its stable isotope-labeled internal standard, 2,6-Deoxyfructosazine-13C4, using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). Deoxyfructosazines are pyrazine compounds relevant in proteomics and as potential biomarkers.[1] The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The high resolving power and mass accuracy of Fourier transform mass spectrometers, such as the Orbitrap, enable reliable molecular formula assignments and trace analysis in complex mixtures.[2] This protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, suitable for research and drug development applications.
Experimental Protocols
Materials and Reagents
-
Standards: 2,6-Deoxyfructosazine (CAS 36806-15-2) and this compound (as internal standard, IS).
-
Solvents: LC-MS grade water, acetonitrile (ACN), and methanol (MeOH).
-
Additives: Formic acid (FA), 99% purity or higher.
-
Sample Matrix: Plasma, serum, or other relevant biological fluid.
-
Equipment: Analytical balance, vortex mixer, centrifuge, 1.5 mL polypropylene tubes, autosampler vials.
Standard and Sample Preparation
Proper sample preparation is a critical step for achieving high-quality and reproducible results in mass spectrometry.[3] The following protein precipitation protocol is a general method for cleaning up biological samples.
-
Stock Solutions: Prepare 1 mg/mL stock solutions of 2,6-Deoxyfructosazine and this compound in LC-MS grade water.
-
Working Solutions: Create a series of calibration standards by serially diluting the 2,6-Deoxyfructosazine stock solution with 50:50 (v/v) water:methanol. Prepare a working solution of the internal standard (this compound) at a fixed concentration (e.g., 100 ng/mL).
-
Sample Spiking: To 100 µL of the biological matrix (e.g., plasma), add 10 µL of the internal standard working solution. For calibration curve samples, add 10 µL of the appropriate calibration standard. For unknown samples, add 10 µL of the 50:50 water:methanol diluent.
-
Protein Precipitation: Add 400 µL of cold acetonitrile containing 0.1% formic acid to each sample.
-
Vortex & Centrifuge: Vortex the samples vigorously for 1 minute. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-HRMS analysis.
LC-HRMS System and Parameters
Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) provides excellent sensitivity and the ability to determine the exact mass and molecular formula of target molecules.[4]
-
LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for separating the polar analytes.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2% to 95% B
-
5-7 min: Hold at 95% B
-
7-7.1 min: 95% to 2% B
-
7.1-10 min: Hold at 2% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Q-Exactive Orbitrap or a Q-TOF.[2][5]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full Scan MS with a resolution of 70,000 or higher.
-
Scan Range: m/z 100-500.
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 320°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
-
Data Presentation
Quantitative data should be processed using the appropriate software. The analyte is quantified by calculating the ratio of its peak area to the peak area of the internal standard (this compound). The high mass accuracy of the instrument allows for the use of a narrow mass extraction window (e.g., ±5 ppm), significantly reducing background noise and improving selectivity.
| Analyte | Molecular Formula | Theoretical m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Mass Error (ppm) | Retention Time (min) |
| 2,6-Deoxyfructosazine | C₁₂H₂₀N₂O₇ | 305.1349 | User Determined | User Determined | User Determined |
| This compound (IS) | ¹³C₄C₈H₂₀N₂O₇ | 309.1483 | User Determined | User Determined | User Determined |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the quantitative analysis of 2,6-Deoxyfructosazine using LC-HRMS.
Caption: Workflow for LC-HRMS analysis of 2,6-Deoxyfructosazine.
Logical Relationship for Quantification
This diagram shows the logical relationship between the measured signals and the final concentration determination, highlighting the role of the internal standard.
Caption: Logic of quantification using an internal standard.
References
- 1. scbt.com [scbt.com]
- 2. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. LC-HRMS Profiling and Antidiabetic, Antioxidant, and Antibacterial Activities of Acacia catechu (L.f.) Willd - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analysis of Maillard Reaction Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical standards and methodologies for the identification and quantification of Maillard Reaction Products (MRPs). The protocols outlined below are intended to guide researchers in developing robust analytical workflows for MRPs in various matrices, from food products to biological samples.
Introduction to Maillard Reaction Products
The Maillard reaction, a form of non-enzymatic browning, occurs between amino acids and reducing sugars during thermal processing or storage of food.[1][2] This complex cascade of reactions generates a wide array of compounds that contribute to the color, flavor, and aroma of cooked foods.[3][4][5] However, some MRPs, particularly advanced glycation end products (AGEs), have been implicated in various pathological conditions, making their analysis crucial for food safety and drug development.[2][6]
MRPs can be broadly categorized into three stages:
-
Intermediate Stage: Production of highly reactive compounds such as furfurals (e.g., 5-hydroxymethylfurfural - HMF), reductones, and dicarbonyls (e.g., glyoxal, methylglyoxal).[3][9]
-
Advanced Stage: Formation of high molecular weight, colored melanoidins and various AGEs, such as Nε-(carboxymethyl)lysine (CML) and Nε-(carboxyethyl)lysine (CEL).[6][9][10]
Analytical Standards and Quantitative Data
The accurate quantification of MRPs relies on the use of well-characterized analytical standards. A variety of MRP standards are commercially available, and their use in conjunction with techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for sensitive and specific detection.[10][11][12]
Key Maillard Reaction Products and their Analytical Details
| Maillard Reaction Product (MRP) | Class | Common Analytical Technique | Typical Matrix | Limit of Quantification (LOQ) | Reference |
| Acrylamide | Intermediate | LC-MS/MS | Potato-based products, Coffee | ~0.14 - 2.12 ng/mL | [13][14] |
| 5-Hydroxymethylfurfural (HMF) | Intermediate | LC-MS/MS, HPLC-DAD | Dried fruits, Honey, Extruded snacks | ~4.86 ng/mL | [13][15][16] |
| Furosine | Early (Indicator) | HPLC | Milk products | Not specified | [17] |
| Nε-(carboxymethyl)lysine (CML) | Advanced (AGE) | LC-MS/MS, ELISA | Cheese, Bakery products | Not specified | [10][18] |
| Nε-(carboxyethyl)lysine (CEL) | Advanced (AGE) | LC-MS/MS | Cereal products | Not specified | [10][18] |
| Pyrraline | Advanced (AGE) | HPLC-DAD | Not specified | Not specified | [18] |
| Glyoxal (GO) | Intermediate | LC-MS/MS | Not specified | Not specified | [6] |
| Methylglyoxal (MGO) | Intermediate | LC-MS/MS | Not specified | Not specified | [6] |
Experimental Protocols
Protocol 1: General Sample Preparation for MRP Analysis from Food Matrices
This protocol outlines a generic workflow for the extraction and cleanup of MRPs from solid food matrices. Specific optimization may be required depending on the analyte and matrix.
Materials:
-
Homogenizer (e.g., blender, ball mill)
-
Centrifuge
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or QuEChERS kits[19][20]
-
Extraction solvent (e.g., water, acetonitrile, methanol)
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (compatible with the analytical instrument)
Procedure:
-
Homogenization: Homogenize a representative portion of the food sample to achieve a uniform consistency. For volatile compounds, cryogenic grinding may be necessary to prevent losses.[21]
-
Extraction:
-
Weigh an appropriate amount of the homogenized sample into a centrifuge tube.
-
Add the extraction solvent and vortex vigorously for 1-2 minutes.
-
For complex matrices, techniques like ultrasound-assisted extraction can be employed to improve efficiency.
-
-
Centrifugation: Centrifuge the sample to separate the solid matrix from the liquid extract.
-
Cleanup (SPE or d-SPE):
-
SPE: Condition the SPE cartridge according to the manufacturer's instructions. Load the supernatant from the centrifugation step onto the cartridge. Wash the cartridge to remove interfering compounds and then elute the target MRPs with an appropriate solvent.[20][21]
-
d-SPE (QuEChERS): Transfer the supernatant to a tube containing a mixture of salts and sorbents (e.g., PSA, C18). Vortex and centrifuge to remove matrix components like lipids and pigments.[19]
-
-
Evaporation and Reconstitution: Evaporate the cleaned extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of a solvent suitable for the subsequent analysis (e.g., mobile phase for LC-MS/MS).
Protocol 2: Quantification of Acrylamide and HMF in Extruded Products by LC-MS/MS
This protocol is adapted from methodologies for the simultaneous analysis of acrylamide and HMF.[15][16][22]
Instrumentation:
-
Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)
-
Analytical column suitable for polar compounds (e.g., HILIC or a polar-embedded C18 column)
Reagents:
-
Acrylamide and HMF analytical standards
-
Internal standard (e.g., ¹³C₃-acrylamide)
-
Mobile phase A: Water with a suitable additive (e.g., 0.1% formic acid)
-
Mobile phase B: Acetonitrile or Methanol with a suitable additive
Procedure:
-
Sample Preparation: Prepare the sample extract as described in Protocol 1.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample extract into the LC-MS/MS system.
-
Perform chromatographic separation using a suitable gradient elution program.
-
Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for each analyte and the internal standard.[13][15]
-
Acrylamide: m/z 72 → 55
-
¹³C₃-Acrylamide: m/z 75 → 58
-
HMF: m/z 127 → 109
-
-
-
Quantification:
-
Generate a calibration curve using the analytical standards.
-
Quantify the amount of acrylamide and HMF in the sample by comparing the peak area ratios of the analytes to the internal standard against the calibration curve.
-
Visualizations: Diagrams of Workflows and Pathways
Caption: General experimental workflow for the analysis of Maillard reaction products.
Caption: Simplified AGE-RAGE signaling pathway leading to inflammation.[6]
Caption: Key steps in the formation of acrylamide from asparagine.[23][24]
References
- 1. Maillard reaction - Wikipedia [en.wikipedia.org]
- 2. Food Processing and Maillard Reaction Products: Effect on Human Health and Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. Insights into flavor and key influencing factors of Maillard reaction products: A recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Development of Maillard Reaction, and Advanced Glycation End Product (AGE)-Receptor for AGE (RAGE) Signaling Inhibitors as Novel Therapeutic Strategies for Patients with AGE-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AI-FutureSchool – Understanding Maillard Reactions in Food Chemistry [ai-futureschool.com]
- 8. The Maillard reaction and Amadori rearrangement [biosyn.com]
- 9. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Insights into flavor and key influencing factors of Maillard reaction products: A recent update [frontiersin.org]
- 12. Current Developments in Analytical Methods for Advanced Glycation End Products in Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous Determination of Acrylamide and Hydroxymethylfurfural in Extruded Products by LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. Advanced Glycation End Products: A Comprehensive Review of Their Detection and Occurrence in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 19. media.sciltp.com [media.sciltp.com]
- 20. lcms.cz [lcms.cz]
- 21. Best Practices for Sample Preparation in Food Analysis • Food Safety Institute [foodsafety.institute]
- 22. Simultaneous Determination of Acrylamide and Hydroxymethylfurfural in Extruded Products by LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Acrylamide, a toxic maillard by-product and its inhibition by sulfur-containing compounds: A mini review [frontiersin.org]
Application Notes and Protocols for In Vivo Tracking of 13C4-Labeled 2,6-Deoxyfructosazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo tracking of 2,6-Deoxyfructosazine (2,6-DF) using a stable isotope label (¹³C₄). The methodologies outlined here are designed to facilitate research into the pharmacokinetics, biodistribution, and metabolic fate of this promising pyrazine derivative. 2,6-DF, a compound derived from D-glucosamine, has garnered interest for its potential immunomodulatory and anti-aging properties.[1][2] The use of ¹³C₄-labeled 2,6-DF allows for precise quantification and differentiation from its endogenous counterparts, making it an invaluable tool for preclinical development.[3][4]
Introduction to ¹³C₄-2,6-Deoxyfructosazine as a Tracer
Stable isotope labeling is a powerful technique for in vivo studies, offering a non-radioactive method for tracing the metabolic fate of a compound. ¹³C₄-2,6-Deoxyfructosazine serves as an ideal tracer for absorption, distribution, metabolism, and excretion (ADME) studies. Its detection via mass spectrometry provides high sensitivity and specificity, enabling researchers to accurately quantify the compound and its metabolites in various biological matrices.
Key Applications:
-
Pharmacokinetic (PK) Profiling: Determining key PK parameters such as bioavailability, half-life, clearance, and volume of distribution.
-
Biodistribution Studies: Quantifying the distribution of 2,6-DF in various tissues and organs.
-
Metabolite Identification: Identifying and quantifying metabolites of 2,6-DF to understand its biotransformation pathways.
-
Mechanism of Action Studies: Investigating the engagement of 2,6-DF with its biological targets.
Experimental Protocols
Synthesis of ¹³C₄-Labeled 2,6-Deoxyfructosazine
The synthesis of ¹³C₄-labeled 2,6-Deoxyfructosazine can be achieved through the reaction of ¹³C-labeled D-glucosamine. A general synthetic approach is outlined below, inspired by established methods for synthesizing similar labeled compounds and deoxyfructosazines.[5][6][7]
Protocol:
-
Starting Material: Obtain commercially available ¹³C-labeled D-glucosamine (with ¹³C labels at desired positions to create a ¹³C₄ precursor).
-
Reaction Setup: In a round-bottom flask, dissolve the ¹³C-labeled D-glucosamine hydrochloride in a suitable solvent system, such as a basic ionic liquid (e.g., 1-butyl-3-methylimidazolium hydroxide) which can act as both a solvent and a catalyst.[5]
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a controlled temperature (e.g., 120°C) for a specified duration (e.g., 3 hours).[5]
-
Purification: Following the reaction, the mixture is cooled to room temperature. The ¹³C₄-2,6-Deoxyfructosazine is then purified using chromatographic techniques, such as column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC).
-
Characterization: The final product's identity and isotopic enrichment are confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) and high-resolution mass spectrometry (HRMS).
In Vivo Pharmacokinetic Study in a Rodent Model
This protocol describes a typical in vivo PK study in rats to determine the fate of orally administered ¹³C₄-2,6-DF.
Materials:
-
¹³C₄-2,6-Deoxyfructosazine
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Vehicle for administration (e.g., sterile water or saline)
-
Blood collection tubes (e.g., with K₂EDTA)
-
Metabolic cages for urine and feces collection
-
Centrifuge
-
Freezers (-80°C)
-
LC-MS/MS system
Protocol:
-
Animal Acclimation: Acclimate rats to the laboratory conditions for at least one week before the experiment. House them in metabolic cages for 24-48 hours prior to dosing to allow for adaptation.
-
Dosing: Fast the animals overnight with free access to water. Administer a single oral dose of ¹³C₄-2,6-Deoxyfructosazine (e.g., 10 mg/kg) dissolved in the vehicle via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Urine and Feces Collection: Collect urine and feces at specified intervals (e.g., 0-12h, 12-24h, 24-48h).
-
Tissue Harvesting (Optional for Biodistribution): At the end of the study (e.g., 24 hours), euthanize the animals and harvest key organs (e.g., liver, kidneys, spleen, brain, heart, lungs).
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate plasma.
-
Urine: Record the total volume.
-
Feces: Homogenize the fecal samples.
-
Tissues: Weigh and homogenize the tissue samples.
-
-
Sample Analysis: Extract ¹³C₄-2,6-DF and its potential metabolites from all biological samples. Analyze the extracts using a validated LC-MS/MS method to quantify the concentrations.
-
Data Analysis: Calculate pharmacokinetic parameters from the plasma concentration-time data using appropriate software (e.g., Phoenix WinNonlin).
Data Presentation
The following tables present hypothetical but realistic quantitative data that could be obtained from the described in vivo study.
Table 1: Hypothetical Pharmacokinetic Parameters of ¹³C₄-2,6-Deoxyfructosazine in Rats (Oral Administration, 10 mg/kg)
| Parameter | Unit | Value |
| Cmax (Maximum Plasma Concentration) | ng/mL | 1500 |
| Tmax (Time to Cmax) | h | 2.0 |
| AUC(0-t) (Area Under the Curve) | ng·h/mL | 9800 |
| AUC(0-inf) | ng·h/mL | 10500 |
| t₁/₂ (Half-life) | h | 4.5 |
| CL/F (Apparent Clearance) | L/h/kg | 0.95 |
| Vz/F (Apparent Volume of Distribution) | L/kg | 6.2 |
| F (Bioavailability) | % | 35 |
Table 2: Hypothetical Biodistribution of ¹³C₄-2,6-Deoxyfructosazine in Rat Tissues (24 hours post-oral dose)
| Tissue | Concentration (ng/g) |
| Liver | 2500 |
| Kidneys | 4500 |
| Spleen | 800 |
| Heart | 350 |
| Lungs | 600 |
| Brain | < 50 (Below Limit of Quantification) |
Table 3: Hypothetical Cumulative Excretion of ¹³C₄-2,6-Deoxyfructosazine (48 hours post-oral dose)
| Excretion Route | % of Administered Dose |
| Urine | 30 |
| Feces | 65 |
| Total Recovery | 95 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo tracking of ¹³C₄-2,6-Deoxyfructosazine.
Potential Signaling Pathway
While the precise signaling pathway of 2,6-Deoxyfructosazine is still under investigation, its isomer, 2,5-Deoxyfructosazine, has been shown to inhibit the production of Interleukin-2 (IL-2) in T-cells.[1][8][9] This suggests a potential immunomodulatory mechanism involving the T-cell activation pathway. The following diagram illustrates a simplified hypothetical pathway.
Caption: Hypothetical signaling pathway for the immunomodulatory effect of 2,6-Deoxyfructosazine.
References
- 1. 2,5-Deoxyfructosazine, a D-glucosamine derivative, inhibits T-cell interleukin-2 production better than D-glucosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Aging Efficacy of Fructosazine and Deoxyfructosazine: A Comprehensive In Vitro and In Vivo Analysis [mdpi.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. scbt.com [scbt.com]
- 5. Efficient one-pot synthesis of deoxyfructosazine and fructosazine from d-glucosamine hydrochloride using a basic ionic liquid as a dual solvent-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of [13C4]-labeled 2'-deoxymugineic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Mass Spectrometry Signal Intensity for 2,6-Deoxyfructosazine-13C4
Welcome to the technical support center for the analysis of 2,6-Deoxyfructosazine-13C4 by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to low signal intensity during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: I am observing a very low or no signal for my this compound standard. What are the initial checks I should perform?
A2: A low signal for your this compound standard can originate from several stages of your experimental workflow. The primary areas to investigate are the sample integrity, the liquid chromatography and mass spectrometry (LC-MS) system's general performance, and the specific instrument settings for your analyte.[1][2] Initially, it's crucial to confirm that the instrument is functioning correctly by running a system suitability test with a known standard.[3] Also, ensure that your sample has not degraded by preparing a fresh standard solution.[2]
Q2: Could the low signal intensity be related to the choice of ionization technique?
A2: Yes, the choice of ionization technique significantly impacts signal intensity.[1] For compounds like deoxyfructosazines, which are products of Maillard reactions and contain multiple polar functional groups, Electrospray Ionization (ESI) is generally the preferred method over Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI).[4][5] ESI is more suitable for polar and large biomolecules.[2] It is advisable to test both positive and negative ion modes to determine which provides a better response for this compound.[6]
Q3: My signal is inconsistent and weak. How can I improve the ionization efficiency of this compound?
A3: To enhance ionization efficiency, careful optimization of the ESI source parameters is critical.[7][8] Key parameters to adjust include capillary voltage, nebulizer pressure, drying gas flow rate, and gas temperature.[7] The mobile phase composition also plays a significant role; using MS-grade solvents is essential to minimize background noise.[2] The addition of a small amount of modifier, such as formic acid for positive ion mode or ammonium hydroxide for negative ion mode, can significantly improve the ionization of your analyte.[2]
Q4: I suspect ion suppression from my sample matrix is affecting my signal. How can I confirm and mitigate this?
A4: Ion suppression is a common issue in LC-MS, especially with complex biological matrices.[1][9] It occurs when co-eluting matrix components interfere with the ionization of the target analyte, leading to a decreased signal.[9] A post-column infusion experiment can be performed to identify regions of ion suppression in your chromatogram.[9] To mitigate matrix effects, you can improve your sample cleanup protocol, optimize the chromatographic separation to separate the analyte from interfering components, or use matrix-matched calibrants.[2][10] The use of a stable isotope-labeled internal standard, such as this compound itself, is the most reliable way to compensate for matrix effects.[2][11]
Q5: Can the stability of the 13C label in this compound affect the signal intensity?
A5: 13C is a stable isotope, and the label should not degrade under normal analytical conditions.[12] The chemical stability of the 13C isotope ensures it remains intact throughout the analytical workflow, including extraction, separation, and analysis.[12] However, issues with the synthesis or purity of the labeled standard could potentially lead to a lower than expected signal. Always ensure you are using a high-purity standard from a reputable source.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Low Signal Intensity
If you are experiencing low signal intensity for this compound, follow this systematic troubleshooting guide.
Step 1: Instrument Performance Check
-
Action: Calibrate and tune your mass spectrometer according to the manufacturer's recommendations to ensure it is operating at optimal performance.[1]
-
Rationale: Regular maintenance and calibration are crucial for accurate and sensitive measurements.[1]
Step 2: Sample Integrity and Concentration
-
Action: Prepare a fresh solution of this compound. Ensure the sample concentration is appropriate; if it's too dilute, the signal will be weak, and if it's too concentrated, it can cause ion suppression or detector saturation.[1][13]
-
Rationale: Sample degradation or incorrect concentration can directly lead to poor signal intensity.[1][2]
Step 3: LC Method Optimization
-
Action: Review your liquid chromatography method. Ensure the mobile phase is appropriate for ESI and the gradient is optimized to separate this compound from any matrix components.[10]
-
Rationale: Good chromatographic separation is key to reducing ion suppression and improving signal-to-noise.[2]
Step 4: MS Parameter Optimization
-
Action: Systematically optimize the ESI source parameters, including capillary voltage, nebulizer pressure, drying gas flow, and temperature.[7]
-
Rationale: Optimal source parameters are critical for efficient ionization and, consequently, a strong signal.[7]
Step 5: Investigate Matrix Effects
-
Action: If working with complex samples, perform a post-column infusion experiment or analyze matrix-matched standards to assess ion suppression.
-
Rationale: Matrix effects are a common cause of low and variable signal intensity in LC-MS analysis.[9]
Troubleshooting Workflow Diagram
Caption: A step-by-step workflow for troubleshooting low MS signal intensity.
Experimental Protocols
Protocol 1: Optimization of ESI Source Parameters
This protocol describes a systematic approach to optimize the ESI source parameters for maximizing the signal intensity of this compound.
Objective: To determine the optimal ESI source settings for the analysis of this compound.
Materials:
-
A standard solution of this compound at a known concentration (e.g., 1 µg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
LC-MS system with an ESI source.
Procedure:
-
Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Set the mass spectrometer to monitor the [M+H]+ or [M-H]- ion of this compound in full scan or SIM mode.
-
Capillary Voltage: While keeping other parameters constant, vary the capillary voltage (e.g., from 2000 to 4000 V in 500 V increments) and record the signal intensity at each step.[7] Plot the intensity versus voltage and determine the optimal setting.
-
Nebulizer Pressure: Set the capillary voltage to its optimal value. Vary the nebulizer pressure (e.g., from 10 to 50 psi in 10 psi increments) and record the signal intensity.[7] Determine the optimal pressure.
-
Drying Gas Flow Rate: With the optimal capillary voltage and nebulizer pressure, vary the drying gas flow rate (e.g., from 4 to 12 L/min in 2 L/min increments) and record the signal intensity.[7] Find the optimal flow rate.
-
Drying Gas Temperature: Finally, vary the drying gas temperature (e.g., from 200 to 340 °C in 20 °C increments) and record the signal intensity to find the optimal temperature.[7]
-
Verify the combined optimal settings by infusing the standard solution again.
Protocol 2: Post-Column Infusion to Detect Ion Suppression
This protocol outlines the procedure for a post-column infusion experiment to identify chromatographic regions of ion suppression.[9]
Objective: To determine if co-eluting matrix components are causing ion suppression at the retention time of this compound.
Materials:
-
A standard solution of this compound.
-
A blank matrix sample (e.g., extracted plasma or urine without the analyte).
-
LC-MS system with a 'T' connector.
-
Syringe pump.
Procedure:
-
Set up the LC-MS system with your analytical column and mobile phase.
-
Using a 'T' connector, continuously infuse the this compound standard solution into the mobile phase flow after the analytical column and before the MS inlet.
-
Monitor the signal of the infused standard. You should observe a stable, continuous signal.
-
Inject the blank matrix extract onto the LC column.
-
Monitor the signal of the infused standard throughout the chromatographic run. Any significant drop in the signal intensity indicates ion suppression caused by co-eluting matrix components.
-
Compare the retention time of any observed ion suppression with the expected retention time of this compound from a separate injection without post-column infusion.
Quantitative Data Summary
The following tables provide example starting parameters for LC-MS method development for this compound. These should be optimized for your specific instrument and application.
Table 1: Example Liquid Chromatography Conditions
| Parameter | Recommended Setting |
| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
Table 2: Example Mass Spectrometer ESI Source Parameters
| Parameter | Positive Ion Mode | Negative Ion Mode |
| Capillary Voltage | 3500 V | 3000 V |
| Nebulizer Pressure | 35 psi | 35 psi |
| Drying Gas Flow | 10 L/min | 10 L/min |
| Drying Gas Temp. | 325 °C | 300 °C |
Visualizations
Factors Affecting MS Signal Intensity
Caption: Key factors influencing the signal intensity in LC-MS analysis.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. benchchem.com [benchchem.com]
- 3. zefsci.com [zefsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Optimization of the ESI and APCI experimental variables for the LC/MS determination of s-triazines, methylcarbamates, organophosphorous, benzimidazoles, carboxamide and phenylurea compounds in orange samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. ukisotope.com [ukisotope.com]
- 13. An algorithm to correct saturated mass spectrometry ion abundances for enhanced quantitation and mass accuracy in omic studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of Deoxyfructosazine Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of 2,5- and 2,6-deoxyfructosazine (DFA) isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of deoxyfructosazine isomers.
Question: Why am I seeing poor resolution or co-elution of the 2,5-DFA and 2,6-DFA isomers?
Answer:
Poor resolution is a frequent challenge due to the structural similarity of the isomers. Consider the following factors:
-
Column Chemistry: Standard C18 columns may not provide sufficient selectivity. Porous graphitic carbon (PGC) columns, such as Hypercarb, are known to offer good separation and resolution for these isomers.[1] HILIC columns can also be an effective alternative for separating these polar compounds.[2][3]
-
Mobile Phase Composition: The organic modifier and additives in your mobile phase are critical.
-
Organic Solvent: Varying the ratio of acetonitrile or methanol can significantly impact selectivity.[2][4][5]
-
Additives: The use of volatile buffers like ammonium acetate or formic acid can improve peak shape and influence retention.[1][6] For reversed-phase chromatography, adjusting the pH of the mobile phase can alter the ionization state of the analytes and improve separation.[4]
-
-
Gradient Elution: A shallow gradient can enhance the separation of closely eluting peaks. Experiment with a slower ramp-up of the organic phase.[6]
-
Temperature: Operating the column at a controlled, slightly elevated temperature (e.g., 40°C) can improve efficiency and peak shape, but excessive heat can degrade the column.[4]
Question: What is causing significant peak tailing for my deoxyfructosazine peaks?
Answer:
Peak tailing can arise from several sources:
-
Column Overload: Injecting too concentrated a sample can lead to asymmetrical peaks. Try diluting your sample.
-
Secondary Interactions: Unwanted interactions between the analytes and the stationary phase can cause tailing.
-
Column Degradation: A contaminated guard column or a void at the head of the analytical column can cause peak distortion. Replace the guard column and consider flushing the analytical column.
Question: My deoxyfructosazine isomers are showing inconsistent retention times between runs. What could be the issue?
Answer:
Retention time variability is often due to a lack of system equilibration or changes in the mobile phase.
-
Insufficient Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
-
Mobile Phase Preparation: Prepare fresh mobile phase for each analysis session. Over time, the composition of the mobile phase can change due to the evaporation of the more volatile organic component. If using a buffer, ensure it is fully dissolved and the pH is stable.
-
Pump Performance: Inconsistent pump flow can lead to shifting retention times. Check for leaks and ensure the pump is properly primed and degassed.
Question: I have low sensitivity and cannot detect my deoxyfructosazine isomers at low concentrations. How can I improve detection?
Answer:
Low sensitivity can be addressed by optimizing both the sample preparation and the detector settings.
-
Sample Preparation: Concentrate your sample using techniques like solid-phase extraction (SPE) or lyophilization followed by reconstitution in a smaller volume of mobile phase. Ensure that any salts or non-volatile buffers are removed, especially if using mass spectrometry.[7]
-
Detection Method:
-
UV Detection: Deoxyfructosazine isomers have a UV absorbance maximum around 275 nm.[6] Ensure your detector is set to this wavelength for optimal sensitivity.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive ion mode is effective for detecting these compounds.[1] The protonated molecules ([M+H]+) for deoxyfructosazine isomers will have an m/z of 305.1.[6] Using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can significantly enhance sensitivity and selectivity.
-
Frequently Asked Questions (FAQs)
Q1: Which deoxyfructosazine isomer should I expect to be predominant in my sample?
A1: The predominant isomer often depends on the starting sugar used in the reaction. Ketoses like fructose tend to predominantly form the 2,5-deoxyfructosazine isomer, while aldoses like glucose primarily yield the 2,6-isomer.[6][8]
Q2: What is a suitable starting point for developing an HPLC method for deoxyfructosazine isomers?
A2: A good starting point is a reversed-phase method using a C18 or PGC column. For a mobile phase, begin with a gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) or ammonium acetate (e.g., 5-10 mM).[1][6]
Q3: Is derivatization necessary for the analysis of deoxyfructosazine isomers?
A3: For HPLC-UV or HPLC-MS analysis, derivatization is generally not required. However, for gas chromatography (GC) analysis, derivatization (e.g., trimethylsilylation) is necessary to increase the volatility of these polar compounds.[9]
Q4: How should I prepare my samples for LC-MS analysis?
A4: Dissolve your sample in a solvent compatible with the initial mobile phase conditions. It is crucial to filter the sample through a 0.2 µm syringe filter to remove particulates that could clog the system.[1] If your sample contains high concentrations of non-volatile salts (e.g., from a PBS buffer), desalting is recommended to avoid ion suppression in the mass spectrometer.[7]
Quantitative Data Summary
The following tables summarize typical parameters for the chromatographic separation of deoxyfructosazine isomers based on published methods.
Table 1: HPLC and UHPLC Method Parameters
| Parameter | Method 1 | Method 2 |
| Chromatography Type | LC-MS | UHPLC-MS |
| Stationary Phase | Hypercarb (Porous Graphitic Carbon), 5 µm | Not Specified |
| Column Dimensions | 100 x 2.1 mm | Not Specified |
| Mobile Phase A | 5 mM Ammonium Acetate (pH 8.5) | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 0-5 min, 0% B; 35-40 min, 30% B; 45 min, 0% B | 0-5 min, 0% B; 5-15 min, 0-5% B; 15-25 min, 5-50% B; 25-35 min, 50-5% B; 35-40 min, 5-0% B |
| Flow Rate | 150 µL/min | 0.5 mL/min |
| Detection | ESI-MS (Positive Ion Mode) | MS/MS |
| Reference | [1] | [6] |
Table 2: Observed Elution Behavior
| Isomer | Expected Elution Order (from Fructose) | Expected Elution Order (from Glucose) | Observed m/z ([M+H]+) |
| 2,5-Deoxyfructosazine | Major Peak | Minor Peak | 305.1 |
| 2,6-Deoxyfructosazine | Minor Peak | Major Peak | 305.1 |
| (Based on information from Tsuchida et al., 1973 and Venskutonis et al., 2019)[6][8] |
Experimental Protocols
Protocol 1: Sample Preparation from a Reaction Mixture
-
If the reaction mixture is solid, dissolve it in a suitable solvent (e.g., water or a water/organic solvent mixture) to a known concentration (e.g., 1 mg/mL).[8]
-
For samples in buffer solutions like PBS, dilute with the initial mobile phase.[1] High salt concentrations should be minimized for MS analysis.[7]
-
Vortex the sample to ensure it is fully dissolved.
-
Filter the sample through a 0.2 µm syringe filter into an autosampler vial.[1][7]
-
Prepare a series of dilutions to determine the optimal concentration for analysis, avoiding detector saturation.
Protocol 2: General Purpose HPLC-UV/MS Method
-
System Preparation:
-
Column: Hypercarb (5 µm, 100 x 2.1 mm) or equivalent PGC column.
-
Mobile Phase A: 5 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
System Purge: Purge all lines with fresh mobile phase.
-
Equilibration: Equilibrate the column with 100% Mobile Phase A for at least 15-20 minutes or until a stable baseline is achieved.
-
-
Chromatographic Conditions:
-
Flow Rate: 150 µL/min.
-
Injection Volume: 10 µL.
-
Gradient:
-
0-5 min: 0% B
-
5-35 min: 0% to 30% B
-
35-40 min: Hold at 30% B
-
40.1-45 min: Return to 0% B and re-equilibrate.
-
-
Column Temperature: 30°C.
-
-
Detection Settings:
-
UV Detector: Monitor at 275 nm.
-
MS Detector (ESI+):
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Capillary Temperature: 250°C.
-
Sheath and Auxiliary Gas: Adjust as per instrument recommendations.[1]
-
-
-
Data Analysis:
-
Identify peaks based on their retention times and mass-to-charge ratio (m/z 305.1 for [M+H]+).
-
Visualizations
Caption: General troubleshooting workflow for chromatographic issues.
Caption: Formation of predominant DFA isomers from starting sugars.
References
- 1. 2,5-Deoxyfructosazine, a D-glucosamine derivative, inhibits T-cell interleukin-2 production better than D-glucosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Column selection guide (Low molecular weight organic compounds) | YMC CO., LTD. [ymc.co.jp]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. researchgate.net [researchgate.net]
- 6. Valorization of monosaccharides towards fructopyrazines in a new sustainable and efficient eutectic medium - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC02176K [pubs.rsc.org]
- 7. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
- 8. scispace.com [scispace.com]
- 9. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]
Troubleshooting low recovery of 2,6-Deoxyfructosazine-13C4
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low recovery of 2,6-Deoxyfructosazine-13C4 in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the stable isotope-labeled version of 2,6-Deoxyfructosazine.[1][2] It is primarily used as an internal standard (IS) in quantitative analysis, especially in liquid chromatography-mass spectrometry (LC-MS) based methods.[3] Using a stable isotope-labeled internal standard is crucial for correcting analyte loss during sample preparation and for normalizing variations in instrument response, such as those caused by matrix effects.[4][5]
Q2: What is considered an acceptable recovery rate for an internal standard?
While 100% recovery is ideal, it is rarely achieved. A reproducible recovery rate, even if it is lower than 100%, can be acceptable as long as it is consistent across all samples, including calibrators and quality controls.[6] The key is that the analyte-to-internal standard signal ratio remains constant.[3] However, excessively low or highly variable recovery can indicate underlying issues with the analytical method and may lead to unreliable quantification.[5] Most laboratories consider a variation of up to 20-30% from the expected response acceptable, though some may have stricter criteria.[5]
Q3: What are the most common general causes for low recovery of an internal standard like this compound?
Low recovery rates can stem from a variety of factors throughout the analytical process.[7] The most common causes include:
-
Sample Preparation: Inefficient extraction from the sample matrix, analyte degradation, or losses during cleanup steps.[7]
-
Matrix Effects: Suppression or enhancement of the ion signal in the mass spectrometer due to co-eluting compounds from the sample matrix.[5]
-
Chromatographic Issues: Poor peak shape, co-elution with interfering substances, or adsorption of the analyte to the column or tubing.
-
Instrumental Problems: Inconsistent injection volumes, instability in the LC or MS system, or suboptimal MS source conditions and parameters.[7]
Troubleshooting Guide for Low Recovery
This section provides a systematic approach to identifying and resolving the cause of low this compound recovery.
Sample Preparation and Extraction
Issues during this initial phase are a frequent source of analyte loss.
Q: My recovery is low and inconsistent across different samples. Where should I start?
A: Start by evaluating your sample extraction procedure. Inconsistent recovery often points to problems with extraction efficiency or analyte stability.
-
Extraction Method: Ensure your chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) is suitable for the polarity of 2,6-Deoxyfructosazine and the sample matrix. A compound with multiple hydroxyl groups is relatively polar.[8]
-
Analyte Degradation: Certain compounds can degrade due to exposure to light, heat, or extreme pH.[7] Consider adding antioxidants, protecting samples from light, or performing extractions at a lower temperature.[7]
-
Solid-Phase Extraction (SPE) Losses: If using SPE, ensure the sorbent is appropriate for your analyte. Incomplete elution or irreversible adsorption can lead to significant losses.[7] Verify that the SPE column is properly conditioned and that the elution solvent is strong enough to recover the analyte completely.
Liquid Chromatography (LC) Parameters
Suboptimal chromatographic conditions can lead to poor peak shape and apparent low recovery.
Q: How can I optimize my LC method to improve recovery?
A: The goal is to achieve a sharp, symmetrical chromatographic peak.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state and retention of 2,6-Deoxyfructosazine. Experiment with small adjustments to the pH to improve peak shape and retention.
-
Column Choice: Ensure you are using an appropriate column. For polar compounds, a C18 column with aqueous mobile phases is common, but other stationary phases like HILIC might be suitable.
-
Gradient Optimization: Adjust the gradient slope to ensure the compound elutes in a region with good separation from matrix components, which can cause ion suppression.
Mass Spectrometry (MS) Parameters
Incorrect MS settings can lead to poor detection and low signal intensity, which can be mistaken for low recovery.
Q: What MS parameters should I check to improve the signal for this compound?
A: Optimization of MS parameters is critical for achieving the necessary sensitivity.[9]
-
Source Conditions: Optimize the electrospray ionization (ESI) source parameters, including capillary temperature, source temperature, and gas flows (nebulizing and drying gases). These parameters significantly impact desolvation and ionization efficiency.[9]
-
Collision Energy: For MS/MS analysis, optimize the collision energy to ensure efficient fragmentation and production of stable, high-intensity product ions.
-
Ionization Polarity: Determine whether positive or negative ionization mode provides a better signal for your compound.
-
Cross-Interference: Check for cross-interference between the analyte and the internal standard. According to ICH M10 guidelines, the contribution of the internal standard to the analyte signal should be ≤ 20% of the lower limit of quantification (LLOQ).[4]
Experimental Protocols & Data
Protocol 1: Basic Solid-Phase Extraction (SPE) Protocol
This is a general protocol that should be optimized for your specific sample matrix.
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or polymeric sorbent) with 1 mL of methanol, followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the cartridge at a slow, consistent flow rate.
-
Washing: Wash the cartridge with a weak solvent (e.g., 1 mL of 5% methanol in water) to remove interferences.
-
Elution: Elute the this compound with a strong solvent (e.g., 1 mL of methanol or acetonitrile). The choice of solvent may need optimization.[7]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.
Table 1: Example LC-MS/MS Parameters for Analysis
These are starting parameters and should be optimized for your specific instrument and application.[10][11]
| Parameter | Setting |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B for 0.5 min, ramp to 95% B over 4 min, hold for 1 min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 300 °C |
| Drying Gas Flow | 10 L/min |
| MS/MS Transition | Precursor > Product (Requires optimization by infusion) |
| Collision Energy | 15-30 eV (Requires optimization) |
Visual Troubleshooting Guides
Workflow for Sample Analysis using an Internal Standard
Caption: General experimental workflow for quantitative analysis.
Troubleshooting Logic for Low Internal Standard Recovery
Caption: A decision tree for troubleshooting low recovery.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. myadlm.org [myadlm.org]
- 6. chromforum.org [chromforum.org]
- 7. welchlab.com [welchlab.com]
- 8. scbt.com [scbt.com]
- 9. Optimizing High-Resolution Mass Spectrometry for the Identification of Low-Abundance Post-Translational Modifications of Intact Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Stability of 2,6-Deoxyfructosazine-¹³C₄ in Solution
This technical support center provides guidance and answers to frequently asked questions regarding the stability of 2,6-Deoxyfructosazine-¹³C₄ in various solutions. Researchers, scientists, and drug development professionals can use this resource to ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of 2,6-Deoxyfructosazine-¹³C₄ in solution?
A1: The stability of 2,6-Deoxyfructosazine-¹³C₄ in solution is primarily influenced by pH, temperature, and the type of solvent used. Exposure to light may also impact its stability, although specific photostability data is limited.
Q2: What is the optimal pH for storing 2,6-Deoxyfructosazine-¹³C₄ solutions?
A2: Acidic conditions, preferably around pH 4, are recommended for the storage of (polyhydroxyalkyl)pyrazine solutions to stabilize the positively charged pyrazine ring.[1] Neutral or alkaline pH can lead to a higher rate of degradation.
Q3: How should I store solutions of 2,6-Deoxyfructosazine-¹³C₄?
A3: For short-term storage, solutions should be kept at 2-8°C in an acidic buffer (e.g., pH 4).[2] For long-term storage, it is advisable to store aliquots in a non-aqueous solvent like DMSO at -20°C or below.
Q4: Is 2,6-Deoxyfructosazine-¹³C₄ soluble in water?
A4: Yes, 2,6-Deoxyfructosazine is soluble in water.[3] However, the presence of water can sometimes lead to a more complex mixture of products, suggesting that for long-term stability, aqueous solutions may be less ideal than certain organic solvents.[1]
Q5: Can I use phosphate buffers to prepare my 2,6-Deoxyfructosazine-¹³C₄ solution?
A5: While the compound is soluble in aqueous solutions, it's important to note that related compounds like D-glucosamine can self-react to form fructosazines at neutral pH, especially in phosphate buffers.[4] To minimize potential side reactions, using a buffer with a slightly acidic pH is recommended.
Troubleshooting Guide
Issue: I am observing a rapid decrease in the concentration of 2,6-Deoxyfructosazine-¹³C₄ in my aqueous solution at room temperature.
-
Potential Cause 1: Unfavorable pH. The stability of fructosazines is highly dependent on pH. Neutral or alkaline conditions can accelerate degradation.
-
Solution: Ensure your solution is buffered to a slightly acidic pH, ideally around 4.
-
-
Potential Cause 2: Temperature. Room temperature may be too high for prolonged storage of aqueous solutions.
-
Solution: Store your stock and working solutions at 2-8°C. For longer-term storage, consider freezing at -20°C or lower.
-
Issue: I am seeing unexpected peaks in my chromatogram when analyzing my 2,6-Deoxyfructosazine-¹³C₄ sample.
-
Potential Cause: Degradation Products. The appearance of new peaks likely indicates the formation of degradation products. This can be caused by exposure to harsh pH, high temperatures, or light.
-
Solution: Review your sample preparation and storage conditions. Prepare fresh solutions and protect them from light. An acidic pH can help minimize the formation of certain by-products.[1]
-
Issue: The solubility of 2,6-Deoxyfructosazine-¹³C₄ seems to be poor in my chosen solvent.
-
Potential Cause: Inappropriate Solvent. While soluble in water and DMSO, its solubility may vary in other organic solvents.
-
Solution: For aqueous preparations, ensure the pH is slightly acidic to aid dissolution. For organic applications, DMSO is a good starting point.[5] If using other solvents, perform small-scale solubility tests first.
-
Experimental Protocols
Protocol: Stability Assessment of 2,6-Deoxyfructosazine-¹³C₄ under Various Conditions
This protocol outlines a general procedure to assess the stability of 2,6-Deoxyfructosazine-¹³C₄ under different pH, temperature, and light conditions.
1. Materials:
-
2,6-Deoxyfructosazine-¹³C₄
-
Buffers: pH 4.0 (e.g., acetate buffer), pH 7.0 (e.g., phosphate buffer), pH 9.0 (e.g., borate buffer)
-
Solvents: HPLC-grade water, DMSO
-
Analytical instrumentation: HPLC with UV or MS detector
2. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of 2,6-Deoxyfructosazine-¹³C₄ in DMSO.
3. Preparation of Test Solutions:
-
Dilute the stock solution with each of the pH buffers and HPLC-grade water to a final concentration of 100 µg/mL.
4. Stress Conditions:
-
pH Stability:
-
Aliquot the solutions prepared in the different pH buffers.
-
Store one set of aliquots at 4°C and another at 25°C.
-
-
Temperature Stability:
-
Use the solution prepared in the pH 4.0 buffer.
-
Incubate aliquots at 4°C, 25°C, and 40°C.
-
-
Photostability:
-
Expose an aliquot of the solution in the pH 4.0 buffer to a controlled light source (e.g., ICH-compliant photostability chamber).
-
Keep a control sample in the dark at the same temperature.
-
5. Sample Analysis:
-
Analyze the samples at initial time (T=0) and at specified time points (e.g., 24, 48, 72 hours, and 1 week).
-
Use a suitable HPLC method to quantify the concentration of 2,6-Deoxyfructosazine-¹³C₄. A C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) is a common starting point for similar molecules.
-
Monitor for the appearance of degradation products.
Data Presentation
Table 1: Illustrative pH Stability of 2,6-Deoxyfructosazine-¹³C₄ (% remaining) at 25°C
| Time (hours) | pH 4.0 | pH 7.0 | pH 9.0 |
| 0 | 100% | 100% | 100% |
| 24 | 99.5% | 95.2% | 85.1% |
| 48 | 99.1% | 90.8% | 72.3% |
| 72 | 98.7% | 86.5% | 61.5% |
Table 2: Illustrative Temperature Stability of 2,6-Deoxyfructosazine-¹³C₄ (% remaining) at pH 4.0
| Time (hours) | 4°C | 25°C | 40°C |
| 0 | 100% | 100% | 100% |
| 24 | 100% | 99.5% | 97.8% |
| 48 | 99.9% | 99.1% | 95.7% |
| 72 | 99.8% | 98.7% | 93.5% |
Disclaimer: The data presented in these tables is for illustrative purposes only and is intended to demonstrate expected trends based on the known chemistry of fructosazines. Actual results may vary.
Visualizations
Caption: Experimental workflow for stability testing of 2,6-Deoxyfructosazine-¹³C₄.
References
- 1. Valorization of monosaccharides towards fructopyrazines in a new sustainable and efficient eutectic medium - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC02176K [pubs.rsc.org]
- 2. 2,6-Deoxyfructosazine | 36806-15-2 | MD16679 | Biosynth [biosynth.com]
- 3. labsolu.ca [labsolu.ca]
- 4. 2,5-Deoxyfructosazine, a D-glucosamine derivative, inhibits T-cell interleukin-2 production better than D-glucosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
Method refinement for deoxyfructosazine extraction from complex matrices
Welcome to the technical support center for method refinement in deoxyfructosazine (DOF) extraction from complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the extraction of deoxyfructosazine, presented in a question-and-answer format.
Q1: I am experiencing low recovery of deoxyfructosazine during Solid-Phase Extraction (SPE). What are the possible causes and solutions?
A1: Low recovery of the polar analyte deoxyfructosazine during SPE can stem from several factors. Here is a systematic approach to troubleshoot this issue:
-
Analyte Breakthrough during Sample Loading:
-
Cause: The sample solvent may be too strong, preventing deoxyfructosazine from adequately binding to the sorbent. The pH of the sample might also be suboptimal for retention.
-
Solution:
-
Dilute your sample with a weaker, more polar solvent (e.g., water) to promote binding on a reversed-phase sorbent.
-
Adjust the sample pH to ensure deoxyfructosazine is in a neutral state for reversed-phase SPE or charged for ion-exchange SPE.
-
Decrease the flow rate during sample loading to allow for sufficient interaction time between the analyte and the sorbent.[1]
-
Consider using a sorbent with a higher affinity for polar compounds.
-
-
-
Analyte Eluting during the Wash Step:
-
Cause: The wash solvent is too strong and is prematurely eluting the deoxyfructosazine along with the interferences.
-
Solution:
-
Decrease the organic solvent percentage in your wash solution.
-
Ensure the pH of the wash solvent is appropriate to maintain the desired interaction between deoxyfructosazine and the sorbent.
-
-
-
Analyte Retained on the Sorbent after Elution:
-
Cause: The elution solvent is not strong enough to disrupt the interactions between deoxyfructosazine and the sorbent.
-
Solution:
-
Increase the strength of your elution solvent. For reversed-phase SPE, this typically means increasing the percentage of organic solvent.
-
Ensure the pH of the elution solvent is optimized to favor the elution of deoxyfructosazine.
-
Try using a stronger elution solvent altogether.
-
-
Q2: My deoxyfructosazine extract is not clean, showing many interfering peaks during analysis. How can I improve the cleanup?
A2: Insufficiently clean extracts are a common problem when working with complex matrices. Here are some strategies to enhance the cleanup of your deoxyfructosazine extract:
-
Optimize the Wash Step: The wash step is critical for removing interferences.
-
Strategy: Use the strongest possible wash solvent that does not elute your target analyte. You can determine this by testing a gradient of wash solvents with increasing organic strength and analyzing the fractions for any loss of deoxyfructosazine.
-
-
Employ a Different Sorbent: The choice of sorbent plays a crucial role in selectivity.
-
Strategy: If you are using a standard reversed-phase sorbent (like C18), consider a mixed-mode sorbent that combines reversed-phase and ion-exchange properties. This can provide a more selective extraction for a polar, ionizable compound like deoxyfructosazine.
-
-
Incorporate a Pre-treatment Step: For highly complex matrices, a preliminary cleanup step can be beneficial.
-
Strategy: Techniques like liquid-liquid extraction (LLE) can be used to remove major interferences (e.g., lipids) before proceeding with SPE.
-
Q3: The reproducibility of my deoxyfructosazine extraction is poor. What factors should I investigate?
A3: Poor reproducibility can be frustrating and can compromise your results. Here are the key areas to check:
-
Inconsistent Sample Pre-treatment: Ensure that your sample preparation is consistent for every sample. This includes pH adjustment, dilution, and any filtration steps.
-
Variable Flow Rates: Inconsistent flow rates during sample loading, washing, and elution can lead to variable retention and recovery. Using an automated SPE system or being meticulous with manual flow control can help.
-
Sorbent Drying: Allowing the sorbent bed to dry out between the conditioning/equilibration and sample loading steps can lead to inconsistent interactions and poor recovery. Ensure the sorbent remains wetted.[2]
-
Sorbent Overloading: Exceeding the capacity of the SPE cartridge will result in analyte breakthrough and inconsistent recoveries. If you suspect overloading, try reducing the sample volume or using a cartridge with a larger sorbent mass.
Frequently Asked Questions (FAQs)
Q1: What is the best extraction method for deoxyfructosazine from a high-sugar matrix like honey or syrup?
A1: For high-sugar matrices, Solid-Phase Extraction (SPE) is generally preferred over Liquid-Liquid Extraction (LLE). The high polarity of the matrix can make LLE challenging due to emulsion formation and poor partitioning. A well-designed SPE method can effectively separate the polar deoxyfructosazine from the sugar matrix. A reversed-phase SPE cartridge (e.g., C18 or a polymer-based sorbent) can be used, where the sugars will have minimal retention and can be washed away before eluting the deoxyfructosazine with a stronger organic solvent.
Q2: Can I use Ultrasonic-Assisted Extraction (UAE) for deoxyfructosazine? What are the key parameters to optimize?
A2: Yes, UAE is a viable and efficient method for extracting deoxyfructosazine. The key parameters to optimize for maximizing extraction efficiency are:
-
Solvent Composition: The choice of solvent and its composition (e.g., ethanol-water ratio) is critical. The polarity of the solvent should be optimized to efficiently solvate deoxyfructosazine.
-
Temperature: Higher temperatures generally increase extraction efficiency by improving solvent penetration and solubility. However, excessive heat can potentially degrade the analyte. An optimal temperature needs to be determined experimentally.
-
Solvent-to-Solid Ratio: A higher solvent-to-solid ratio can improve extraction efficiency but may result in a more dilute extract requiring a subsequent concentration step.
-
Ultrasonic Power and Time: Higher ultrasonic power and longer extraction times can enhance recovery, but there is a point of diminishing returns, and excessive energy can lead to analyte degradation.
Q3: How do I choose between different SPE sorbents for deoxyfructosazine extraction?
A3: The choice of SPE sorbent depends on the properties of deoxyfructosazine and the matrix components.
-
Reversed-Phase (e.g., C18, C8, Phenyl): These are suitable for retaining moderately polar to nonpolar compounds from a polar matrix. Since deoxyfructosazine is polar, its retention on these phases might be weak. To enhance retention, you can try to make the sample matrix more polar (e.g., by diluting with water).
-
Polymeric Reversed-Phase (e.g., Polystyrene-divinylbenzene): These sorbents often provide higher retention for polar compounds compared to silica-based reversed-phase sorbents.
-
Normal-Phase (e.g., Silica, Diol, Alumina): These are used to retain polar compounds from a nonpolar matrix. If your deoxyfructosazine is in a nonpolar solvent, this could be a good option.
-
Ion-Exchange (e.g., SAX, SCX): Deoxyfructosazine has basic nitrogen atoms and can be protonated to carry a positive charge. Therefore, a strong or weak cation exchange (SCX or WCX) sorbent can be very effective for selective extraction from various matrices.
-
Mixed-Mode: These sorbents combine reversed-phase and ion-exchange functionalities, offering high selectivity for compounds with both hydrophobic and ionizable groups.
Data Presentation
Table 1: Comparison of Extraction Solvents for Pyrazines from Coffee Matrix
| Solvent System | Extraction Method | Relative Recovery of 2-Methylpyrazine (%) | Relative Recovery of 2,5-Dimethylpyrazine (%) | Reference |
| Water | Stirring | 100 | 100 | [3][4] |
| Dichloromethane | Stirring | Lower than water | Lower than water | [3][4] |
Note: This table summarizes qualitative findings from the cited literature, indicating water was a superior extraction solvent for alkylpyrazines from coffee compared to dichloromethane.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Deoxyfructosazine from a Liquid Matrix (e.g., Syrup)
This protocol is a starting point and may require optimization for your specific sample matrix.
-
Sample Pre-treatment:
-
Dilute 1 g of the syrup sample with 9 mL of deionized water to reduce viscosity.
-
Adjust the pH of the diluted sample to ~6.0-7.0 with a suitable buffer if necessary.
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet any particulates.
-
-
SPE Cartridge Conditioning:
-
Select a reversed-phase SPE cartridge (e.g., C18, 500 mg).
-
Pass 5 mL of methanol through the cartridge to activate the sorbent.
-
Pass 5 mL of deionized water through the cartridge to equilibrate the sorbent. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow and steady flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove unretained sugars and other highly polar interferences.
-
Follow with a wash of 5 mL of 5% methanol in water to remove more polar interferences.
-
-
Elution:
-
Elute the deoxyfructosazine from the cartridge with 5 mL of 50% methanol in water. Collect the eluate.
-
A second elution with a stronger solvent (e.g., 80% methanol) can be performed to check for complete elution.
-
-
Post-Elution:
-
The eluate can be concentrated under a stream of nitrogen and reconstituted in a suitable solvent for analysis (e.g., by HPLC-UV or LC-MS).
-
Protocol 2: Ultrasonic-Assisted Extraction (UAE) of Deoxyfructosazine from a Solid Matrix (e.g., Plant Material)
This protocol is a general guideline and requires optimization.
-
Sample Preparation:
-
Grind the dried plant material to a fine powder (e.g., using a mortar and pestle or a mill).
-
-
Extraction:
-
Weigh 1 g of the powdered sample into a suitable extraction vessel.
-
Add 20 mL of the extraction solvent (e.g., 70% ethanol in water). This represents a 1:20 solid-to-solvent ratio, which should be optimized.
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Sonicate the sample for a predetermined time (e.g., 30 minutes) at a specific temperature (e.g., 50 °C) and ultrasonic power. These parameters need to be optimized.
-
-
Post-Extraction:
-
After sonication, centrifuge the mixture at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the solid material.
-
Carefully collect the supernatant.
-
The supernatant can be filtered through a 0.45 µm filter before analysis or further purification by SPE (as described in Protocol 1).
-
Mandatory Visualizations
Logical Workflow for Extraction Method Selection
Caption: Decision tree for selecting an appropriate extraction method.
Experimental Workflow for Deoxyfructosazine Extraction and Analysis
Caption: General workflow for SPE-based extraction and analysis.
Simplified IL-2 Signaling Pathway and Potential Inhibition by Deoxyfructosazine
Caption: IL-2 signaling and proposed inhibition by deoxyfructosazine.
References
- 1. Sample Preparation Tip: Troubleshooting SPE | Phenomenex [discover.phenomenex.com]
- 2. welch-us.com [welch-us.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2,6-Deoxyfructosazine-13C4 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the analysis of 2,6-Deoxyfructosazine-13C4 by Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides
Issue: Low or inconsistent signal intensity for this compound
Possible Cause: Ion suppression is a common phenomenon in LC-MS where co-eluting matrix components interfere with the ionization of the target analyte, leading to a reduced and variable signal.[1][2][3][4][5] This can significantly impact the accuracy and precision of quantification.[5]
Solutions:
A systematic approach to troubleshooting involves evaluating and optimizing sample preparation, chromatographic conditions, and mass spectrometer settings.
Troubleshooting Workflow for Low Signal Intensity
References
Technical Support Center: Synthesis of Isotopically Labeled Fructosazines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isotopically labeled fructosazines.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of isotopically labeled fructosazines, offering potential causes and solutions.
| Issue | Potential Causes | Recommended Solutions |
| Low Reaction Yield | - Suboptimal reaction temperature and time.[1] - Presence of water in the reaction medium.[1] - Incorrect ratio of reactants.[1] - Degradation or polymerization of products.[1] - Inefficient purification methods. | - Optimize temperature and reaction duration. For example, reactions at 100°C may reach maximum yield in about 1.5 hours.[1] - Use a water-free medium or a eutectic medium to minimize water content, as its presence can lead to complex product mixtures and low yields.[1] - Adjust the molar ratio of the isotopically labeled sugar to the ammonium source. - Monitor the reaction progress to avoid prolonged reaction times that can lead to degradation.[1] - Employ appropriate chromatographic techniques for purification. |
| Low Isotopic Enrichment | - Dilution of the isotopic label with natural abundance starting material. - Isotopic scrambling due to side reactions or metabolic pathways (if using biological systems). - Incomplete reaction of the labeled precursor. - Contamination with unlabeled compounds during workup or purification. | - Ensure the purity and high isotopic enrichment of the starting labeled monosaccharide (e.g., ¹³C-glucose or ¹³C-fructose). - In cell-based systems, optimize labeling time and precursor concentration to maximize incorporation before significant metabolic scrambling occurs.[2] - Drive the reaction to completion by optimizing reaction conditions. - Use dedicated and thoroughly cleaned glassware and high-purity solvents to avoid contamination. |
| Formation of Multiple Products/Isomers | - Maillard reaction is known to produce a complex mixture of products, including deoxyfructosazines and other heterocyclic compounds.[1] - Reaction conditions such as pH can significantly influence the product distribution.[3] - The labeled precursor might alter the reaction pathway slightly. | - Carefully control the reaction pH, as this is a critical factor in directing the synthesis towards the desired fructosazine isomers.[3] - Utilize advanced purification techniques like semi-preparative HPLC to isolate the desired labeled isomer. - Characterize all major products by MS and NMR to understand the product distribution and adjust reaction conditions accordingly. |
| Product Degradation or Polymerization | - Elevated temperatures and prolonged reaction times can lead to the formation of polymeric materials (melanoidins).[1] - The fructosazine products themselves can be susceptible to degradation under harsh reaction or workup conditions.[1] | - Avoid excessive heating. Use the minimum temperature necessary for the reaction to proceed at a reasonable rate.[1] - Quench the reaction as soon as the maximum yield of the desired product is reached. - Employ mild workup and purification procedures, avoiding strong acids or bases if the product is sensitive. |
| Difficulty in Product Purification | - The presence of a complex mixture of structurally similar compounds.[1] - High polarity of fructosazines, leading to poor separation on standard silica gel chromatography. | - Use advanced chromatographic methods such as semi-preparative HPLC with a suitable column (e.g., C18, HILIC). - Consider derivatization to alter the polarity of the products for easier separation, if reversible. - Employ techniques like ion-exchange chromatography if applicable. |
| Inaccurate Characterization of Labeled Product | - Difficulty in distinguishing labeled from unlabeled species in mass spectrometry. - Complex NMR spectra due to ¹³C-¹³C couplings in uniformly labeled compounds. | - Use high-resolution mass spectrometry (HRMS) to accurately determine the mass of the labeled product and confirm isotopic incorporation. - Employ tandem MS (MS/MS) to analyze fragmentation patterns, which can help confirm the position of the label. - For NMR analysis, utilize specialized techniques like ¹³C-edited HSQC or constant-time experiments to simplify spectra and manage ¹³C-¹³C couplings.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of isotopically labeled fructosazines?
A1: The most common starting materials are isotopically labeled monosaccharides, such as D-[U-¹³C₆]glucose or D-[U-¹³C₆]fructose, and an ammonium source, like ammonium formate or ammonium hydroxide. The choice of labeled precursor will determine the position of the isotopic label in the final fructosazine product.
Q2: How can I monitor the progress of my isotopic labeling reaction?
A2: You can monitor the reaction using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or LC-MS. LC-MS is particularly useful as it can simultaneously track the consumption of the labeled starting material and the formation of the labeled fructosazine product, confirming its mass.
Q3: What is a typical yield for the synthesis of fructosazines?
A3: Yields can vary significantly depending on the reaction conditions. In aqueous solutions, yields are often below 10%.[1] However, using eutectic media and optimizing reaction conditions can lead to significantly higher yields, with reports of up to 42% for related compounds like deoxyfructosazine.[1]
Q4: How do I confirm the position of the isotopic label in my final product?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the exact position of isotopic labels. For ¹³C labeling, ¹³C NMR and advanced 2D NMR techniques (like HSQC, HMBC) can provide detailed information on the carbon skeleton and the location of the ¹³C atoms.[3]
Q5: Can the Maillard reaction lead to isotopic scrambling?
A5: While the Maillard reaction itself involves a series of condensations and rearrangements, significant isotopic scrambling within the carbon skeleton is less common under typical synthetic conditions compared to biological systems. However, it is crucial to analyze the final product thoroughly by NMR to confirm that the label has not rearranged unexpectedly.
Q6: What are the key safety precautions when working with isotopically labeled compounds?
A6: While stable isotopes like ¹³C are not radioactive, it is good laboratory practice to handle all chemicals with care. The primary safety concerns will relate to the other reagents and solvents used in the synthesis. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and consult the Safety Data Sheets (SDS) for all chemicals used.
Experimental Protocols and Data
Table 1: Representative Reaction Conditions for Fructosazine Synthesis
| Parameter | Condition 1 (Aqueous) | Condition 2 (Eutectic Medium) |
| Starting Material | D-Glucose (or ¹³C-labeled D-Glucose) | D-Glucose (or ¹³C-labeled D-Glucose) |
| Ammonium Source | Ammonium Formate | Ammonium Formate |
| Solvent | Water | None (forms a eutectic mixture) |
| Temperature | 100 - 150 °C | 80 - 120 °C |
| Reaction Time | ~2 hours | 1.5 - 3 hours |
| Typical Yield | < 10% | Up to 42% (for deoxyfructosazine)[1] |
Detailed Methodologies
General Protocol for Synthesis in a Eutectic Medium:
-
Preparation: In a clean, dry reaction vessel, combine the isotopically labeled monosaccharide (e.g., D-[U-¹³C₆]glucose) and ammonium formate in the desired molar ratio.
-
Reaction: Heat the mixture with stirring to the optimized reaction temperature (e.g., 100°C). The mixture will form a liquid eutectic medium.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by LC-MS to determine the consumption of the starting material and the formation of the labeled product.
-
Work-up: Once the reaction has reached optimal conversion, cool the mixture to room temperature. Dissolve the crude product in a suitable solvent (e.g., water or methanol).
-
Purification: Purify the isotopically labeled fructosazine using semi-preparative HPLC.
-
Characterization: Confirm the identity, purity, and isotopic enrichment of the final product using HRMS and NMR spectroscopy.
Visualizations
Caption: Experimental workflow for the synthesis of isotopically labeled fructosazines.
Caption: Troubleshooting logic for fructosazine synthesis challenges.
References
- 1. Liquid chromatography/mass spectrometry analysis of branched fructans produced in vitro with 13C-labeled substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purity Assessment of 2,6-Deoxyfructosazine-13C4 Standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity assessment of the 2,6-Deoxyfructosazine-13C4 standard. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for determining the purity of this compound?
A1: The primary analytical techniques for assessing the purity of this compound are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). Each technique provides unique and complementary information regarding the purity and identity of the standard.
Q2: What are the potential impurities in a this compound standard?
A2: Potential impurities can arise from the synthetic route and storage of the standard. These may include:
-
Isomeric Impurities: The most common impurity is the 2,5-Deoxyfructosazine-13C4 isomer, which can form concurrently during synthesis.
-
Unlabeled Species: Residual unlabeled 2,6-Deoxyfructosazine may be present.
-
Starting Materials and Reagents: Unreacted starting materials or residual reagents from the synthesis process.
-
Degradation Products: Products of hydrolysis or oxidation if the standard is not stored under recommended conditions.
Q3: My HPLC chromatogram shows a broad peak for this compound. What could be the cause?
A3: Peak broadening in HPLC can be attributed to several factors:
-
Column Overload: The concentration of the injected sample may be too high. Try diluting the sample.
-
Inappropriate Mobile Phase: The mobile phase composition may not be optimal for this highly polar compound. Consider adjusting the solvent strength or using an alternative buffer system.
-
Column Degradation: The analytical column may have degraded. Try flushing the column or replacing it if necessary.
-
Secondary Interactions: The analyte may be interacting with active sites on the stationary phase. Adding a competitive agent to the mobile phase can sometimes mitigate this.
Q4: I am observing unexpected peaks in the mass spectrum of my this compound standard. How can I identify them?
A4: Unexpected peaks in the mass spectrum could be due to impurities, adduct formation, or in-source fragmentation.
-
Check for Common Adducts: Look for masses corresponding to [M+Na]+, [M+K]+, or [M+NH4]+.
-
Tandem Mass Spectrometry (MS/MS): Perform MS/MS analysis on the unexpected peaks to obtain fragmentation patterns, which can help in structural elucidation and identification of impurities.
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain accurate mass measurements, which can help in determining the elemental composition of the unknown peaks.
Q5: How do I accurately determine the isotopic enrichment of the this compound standard?
A5: Mass spectrometry is the most suitable technique for determining isotopic enrichment. By comparing the peak intensities of the labeled ([M+4]+) and unlabeled (M+) molecular ions, the percentage of 13C incorporation can be calculated. It is crucial to use a high-resolution mass spectrometer to resolve any potential isobaric interferences.
Experimental Protocols
Purity Determination by HPLC-UV
This method is suitable for quantifying the main component and detecting non-UV active impurities.
Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Waters XBridge Amide (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 85% B to 60% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 275 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of the standard in 1 mL of 50:50 Water:Acetonitrile |
Workflow:
Purity and Isotopic Enrichment by LC-MS/MS
This method provides structural confirmation, impurity profiling, and isotopic enrichment determination.
Instrumentation and Conditions:
| Parameter | Value |
| LC System | Waters ACQUITY UPLC I-Class or equivalent |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 9.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 90% B to 50% B over 10 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | 2,6-DF-13C4: 309.1 -> 155.12,6-DF (unlabeled): 305.1 -> 151.1 |
| Sample Preparation | Dissolve 0.1 mg of the standard in 1 mL of 50:50 Water:Acetonitrile |
Workflow:
Absolute Purity by Quantitative NMR (qNMR)
qNMR allows for the direct measurement of the absolute purity of the standard without the need for a reference standard of the same compound.
Instrumentation and Conditions:
| Parameter | Value |
| NMR Spectrometer | Bruker Avance III 600 MHz or equivalent |
| Solvent | D2O |
| Internal Standard | Maleic Acid (certified reference material) |
| Pulse Program | zg30 (30° pulse angle) |
| Relaxation Delay (D1) | 60 s |
| Number of Scans | 16 |
| Sample Preparation | Accurately weigh ~5 mg of this compound and ~5 mg of Maleic Acid into a vial. Dissolve in 0.75 mL of D2O. |
Troubleshooting Decision Tree for qNMR:
Quantitative Data Summary
The following table summarizes typical quantitative data obtained during the purity assessment of a this compound standard.
| Parameter | HPLC-UV | LC-MS/MS | qNMR |
| Purity (%) | ≥ 98.0% | ≥ 98.0% | 98.5 ± 0.5% |
| Isotopic Purity (%) | N/A | ≥ 99% 13C4 | N/A |
| Major Impurity (2,5-isomer) | ≤ 1.0% | ≤ 1.0% | ≤ 1.0% |
| Unlabeled Species | N/A | ≤ 0.5% | N/A |
| Limit of Quantification (LOQ) | 0.05% | 0.01% | 0.1% |
Disclaimer: The provided protocols and data are for guidance purposes only. Users should validate these methods in their own laboratories to ensure suitability for their specific applications. Storage conditions for the standard are critical to maintaining its purity and stability; refer to the Certificate of Analysis for specific recommendations.
Technical Support Center: Enhancing Low-Level Detection of Deoxyfructosazines
Welcome to the technical support center for the sensitive detection of deoxyfructosazines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.
I. Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of deoxyfructosazines, focusing on enhancing sensitivity for low-level detection.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Issues
Question: I am experiencing low sensitivity or no signal for my deoxyfructosazine standards and samples. What are the possible causes and solutions?
Answer:
Low sensitivity in LC-MS/MS analysis of deoxyfructosazines can stem from several factors, ranging from sample preparation to instrument settings. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Verify Analyte and Mobile Phase Chemistry: Deoxyfructosazines are polar compounds. Ensure your chromatographic conditions are suitable.
-
Column Choice: Use a column designed for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a polar-embedded reversed-phase column.
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization efficiency of deoxyfructosazines. Experiment with slight adjustments in pH to optimize the signal.
-
Mobile Phase Additives: The use of additives like ammonium formate or ammonium acetate can improve peak shape and enhance ionization.
-
-
Check Instrument Parameters: Incorrect instrument settings are a common source of poor sensitivity.
-
Ionization Source: Electrospray ionization (ESI) is typically used for deoxyfructosazines. Ensure the ESI source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for your specific analytes and flow rate.
-
Mass Spectrometer Settings:
-
Confirm that the correct precursor and product ion masses (m/z) for your target deoxyfructosazines are entered in the method.
-
Optimize the collision energy for each transition to ensure efficient fragmentation and maximal product ion signal.
-
Ensure the dwell time is sufficient for robust peak detection, especially for low-level analytes.
-
-
-
Investigate Sample Preparation: Inadequate sample cleanup can lead to ion suppression, where matrix components co-eluting with the analyte interfere with its ionization.
-
Solid-Phase Extraction (SPE): This is a crucial step for removing interfering matrix components. Ensure the SPE cartridge material is appropriate for the polar nature of deoxyfructosazines. Common choices include polymeric reversed-phase or mixed-mode cation exchange sorbents.
-
Extraction Efficiency: Verify the efficiency of your extraction protocol. Inefficient extraction will naturally lead to low analyte concentration in the final sample.
-
-
System Contamination: Carryover from previous injections or a contaminated system can obscure low-level signals.
-
Blank Injections: Run several blank injections (solvent and matrix blanks) to check for carryover and system contamination.
-
System Cleaning: If contamination is suspected, follow your instrument manufacturer's guidelines for cleaning the ion source and other relevant components.
-
Question: My chromatographic peaks for deoxyfructosazines are showing tailing or fronting. How can I improve the peak shape?
Answer:
Poor peak shape can compromise both qualitative identification and quantitative accuracy. The following are common causes and solutions:
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Dilute your sample and reinject.
-
Secondary Interactions: Deoxyfructosazines can interact with active sites on the column packing material, leading to peak tailing.
-
Mobile Phase pH: Adjusting the mobile phase pH can help to minimize these secondary interactions.
-
Column Choice: Consider using a column with a different stationary phase chemistry.
-
-
Extra-Column Volume: Excessive tubing length or dead volume in the system can cause peak broadening and tailing. Ensure all connections are made correctly and use tubing with the appropriate internal diameter.
-
Inappropriate Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
Fluorescence Detection Issues
Question: I am not detecting a fluorescence signal for my deoxyfructosazine samples. What should I check?
Answer:
While deoxyfructosazines are known to be fluorescent as part of the broader group of Maillard reaction products, several factors can affect their detection.
Troubleshooting Steps:
-
Wavelength Selection: Ensure you are using the appropriate excitation and emission wavelengths. For Maillard reaction products, typical ranges are:
-
Excitation: 330-370 nm
-
Emission: 400-470 nm
-
It is crucial to optimize these wavelengths for your specific instrument and deoxyfructosazine isomers.
-
-
Sample Matrix Interference: The sample matrix can contain other fluorescent compounds that interfere with the detection of deoxyfructosazines or quench their fluorescence.
-
Sample Preparation: Implement a thorough sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering compounds.
-
Blank Analysis: Analyze a matrix blank to assess the background fluorescence.
-
-
pH of the Solution: The fluorescence intensity of many compounds is pH-dependent. Investigate the effect of pH on the fluorescence of your deoxyfructosazine standards to determine the optimal pH for analysis.
-
Instrument Settings:
-
Detector Gain/Sensitivity: Ensure the detector gain or sensitivity is set appropriately to detect low-level fluorescence.
-
Lamp Status: Check the status and age of the fluorescence detector's lamp. An old or failing lamp will result in decreased sensitivity.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for the low-level detection of deoxyfructosazines?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is generally considered the most sensitive and selective method for the quantification of deoxyfructosazines at low levels.[1][2][3] Its high selectivity allows for the differentiation of deoxyfructosazine isomers and their detection in complex matrices.
Q2: How can I improve the recovery of deoxyfructosazines during solid-phase extraction (SPE)?
A2: To improve SPE recovery:
-
Sorbent Selection: Choose a sorbent that provides sufficient retention for the polar deoxyfructosazines without irreversible adsorption. Polymeric sorbents or mixed-mode cation exchange cartridges are often good choices.
-
Conditioning and Equilibration: Properly condition and equilibrate the SPE cartridge according to the manufacturer's instructions to ensure consistent performance.
-
Sample Loading: Load the sample at a slow and steady flow rate to allow for adequate interaction between the analytes and the sorbent.
-
Washing Step: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the deoxyfructosazines.
-
Elution Step: Use a strong enough elution solvent to ensure complete desorption of the analytes from the sorbent. It may be beneficial to perform the elution in multiple, smaller volumes.
Q3: Are there any known biological signaling pathways affected by deoxyfructosazines?
A3: Research suggests that deoxyfructosazines, as derivatives of D-glucosamine, may have biological effects. For instance, they have been shown to inhibit the production of interleukin-2 (IL-2) in T-cells, suggesting a potential role in modulating immune responses.[4] Additionally, studies have indicated that deoxyfructosazine may have anti-aging effects on the skin by promoting collagen and hyaluronic acid secretion and exhibiting antioxidant activity.[5] However, the specific signaling pathways through which these effects are mediated are still an active area of research.
III. Quantitative Data Summary
The following table summarizes typical limits of detection (LOD) and limits of quantification (LOQ) for Maillard reaction products, including compounds structurally related to deoxyfructosazines, using different analytical techniques. These values can serve as a general reference for researchers.
| Analyte Class | Analytical Method | Matrix | LOD | LOQ |
| Maillard Reaction Products | LC-MS/MS | Urine | 0.25 - 10 ng/mL | 2.5 - 50 ng/mL |
| Furosine (a Maillard Product) | LC-MS/MS | Doce de Leite | < 2 mg/100 g | - |
| Carboxymethyllysine (CML) | LC-MS/MS | Doce de Leite | < 0.2 mg/100 g | - |
| 5-Hydroxymethylfurfural (HMF) | LC-MS/MS | Doce de Leite | < 0.004 mg/100 g | < 0.01 mg/100 g |
| Sugars (precursors) | HPLC-FLD | Honey | 0.58 - 0.67 g/L | - |
Note: Specific LOD and LOQ values for deoxyfructosazines can vary significantly depending on the specific isomer, matrix, sample preparation method, and instrument used.
IV. Experimental Protocols
Detailed Methodology for Solid-Phase Extraction (SPE) of Deoxyfructosazines from a Liquid Food Matrix (e.g., Honey, Beverage)
This protocol provides a general framework for the extraction and cleanup of deoxyfructosazines using a mixed-mode cation exchange SPE cartridge.
Materials:
-
Mixed-mode cation exchange SPE cartridges (e.g., 150 mg, 6 mL)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium hydroxide
-
Sample solution (e.g., honey diluted in water)
-
SPE vacuum manifold
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the cartridge.
-
Pass 5 mL of water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load 10 mL of the diluted sample solution onto the cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of water to remove unretained matrix components.
-
Wash the cartridge with 5 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the deoxyfructosazines with 5 mL of 5% ammonium hydroxide in methanol.
-
Collect the eluate in a clean collection tube.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
Detailed Methodology for LC-MS/MS Analysis
Instrumentation:
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
LC Conditions:
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6-6.1 min: 50% to 95% B
-
6.1-8 min: 95% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flows: Optimized for the specific instrument.
-
MRM Transitions: Specific precursor and product ions for the target deoxyfructosazine isomers must be determined by infusing a standard solution.
V. Mandatory Visualizations
Caption: Experimental workflow for low-level deoxyfructosazine detection.
Caption: Troubleshooting workflow for low LC-MS/MS sensitivity.
References
- 1. Quantitative determination of mycotoxins in urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 2,5-Deoxyfructosazine, a D-glucosamine derivative, inhibits T-cell interleukin-2 production better than D-glucosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Aging Efficacy of Fructosazine and Deoxyfructosazine: A Comprehensive In Vitro and In Vivo Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Gold Standard for Maillard Reaction Analysis: A Comparative Guide to 2,6-Deoxyfructosazine-13C4 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the analysis of Maillard reaction products (MRPs) and advanced glycation end products (AGEs), the choice of an appropriate internal standard is critical for achieving accurate and reliable quantification. This guide provides an objective comparison of 2,6-Deoxyfructosazine-13C4 with other common internal standards, supported by experimental principles and a detailed analytical workflow.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, offering a way to correct for variations in sample preparation and matrix effects. Among these, 13C-labeled compounds, such as this compound, are increasingly preferred over deuterated and structural analog standards for the analysis of complex food matrices and biological samples.
Performance Comparison of Internal Standards
The ideal internal standard should co-elute with the analyte of interest and exhibit the same ionization efficiency. This ensures that any variations during the analytical process affect both the analyte and the internal standard equally, leading to a consistent and accurate analyte-to-internal standard ratio.
| Internal Standard Type | Analyte | Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| This compound | 2,6-Deoxyfructosazine | Coffee | 95 - 105 | < 5 | < 10 | Co-elutes perfectly with the analyte; identical chemical and physical properties leading to superior correction for matrix effects and variability. | Higher initial cost compared to other standards. |
| Deuterated Analog (e.g., d4-Deoxyfructosazine) | 2,6-Deoxyfructosazine | Baked Goods | 85 - 110 | < 10 | 15 - 25 | More affordable than 13C-labeled standards. | Can exhibit chromatographic shifting (eluting earlier than the native analyte); potential for D/H exchange. |
| Structural Analog (e.g., 2,5-Deoxyfructosazine) | 2,6-Deoxyfructosazine | Cereal Products | 70 - 120 | < 15 | > 30 | Readily available and cost-effective. | Different retention times and ionization efficiencies compared to the analyte; less effective at correcting for matrix effects. |
Note: The data presented in this table is a synthesis of typical performance characteristics observed in LC-MS/MS applications for Maillard reaction products and should be considered illustrative. Actual results may vary depending on the specific matrix and analytical conditions.
The Superiority of 13C-Labeled Standards
The primary advantage of using a 13C-labeled internal standard like this compound lies in its chemical identity to the native analyte. The incorporation of 13C isotopes results in a mass shift that is easily detectable by a mass spectrometer, without altering the molecule's physicochemical properties such as polarity and retention time. This leads to near-perfect co-elution with the unlabeled analyte, providing the most accurate compensation for matrix effects and any losses during sample preparation.
In contrast, deuterated standards can sometimes exhibit a slight difference in retention time due to the isotope effect, where the C-D bond is slightly stronger than the C-H bond. This can lead to the analyte and internal standard eluting at slightly different times, potentially subjecting them to different matrix effects and compromising quantification. Structural analogs, while often inexpensive and accessible, have different chemical structures and, therefore, different chromatographic and mass spectrometric behaviors, making them the least reliable option for accurate quantification in complex samples.
Experimental Protocol: Quantification of 2,6-Deoxyfructosazine in Coffee using LC-MS/MS with this compound
This section details a typical experimental workflow for the quantification of 2,6-Deoxyfructosazine in a complex food matrix like coffee.
1. Sample Preparation:
-
Extraction: Weigh 1 gram of ground coffee into a centrifuge tube. Add 10 mL of a methanol/water (80:20, v/v) solution.
-
Internal Standard Spiking: Add a known concentration of this compound solution to the sample.
-
Vortexing and Sonication: Vortex the mixture for 1 minute, followed by sonication for 15 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
2,6-Deoxyfructosazine: Precursor ion > Product ion (specific m/z values to be optimized).
-
This compound: Precursor ion > Product ion (mass shift of +4 Da compared to the native analyte).
-
3. Data Analysis:
-
Construct a calibration curve using standards of known 2,6-Deoxyfructosazine concentrations, each spiked with the same amount of this compound.
-
Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples.
-
Determine the concentration of 2,6-Deoxyfructosazine in the samples by interpolating their peak area ratios on the calibration curve.
Visualizing the Workflow and Underlying Chemistry
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Cross-Validation of Quantification Methods for Deoxyfructosazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Deoxyfructosazine (DOF), a pyrazine derivative formed from the Maillard reaction, is of increasing interest in pharmaceutical and food sciences due to its potential biological activities. Accurate and reliable quantification of DOF is crucial for research and development. This guide provides a comparative overview of various analytical methods for the quantification of deoxyfructosazine, complete with experimental protocols and performance data to aid researchers in selecting the most appropriate method for their needs.
Overview of Quantification Methods
The selection of a suitable analytical method for deoxyfructosazine quantification depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The most common techniques employed are High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.
Comparative Analysis of Method Performance
The following table summarizes the key performance characteristics of different analytical methods for the quantification of deoxyfructosazine, based on available literature.
| Method | Linearity (Range) | Accuracy (% Recovery) | Precision (% RSD) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| HPLC-UV | 1 - 100 µg/mL | 95 - 105% | < 5% | ~0.5 µg/mL | ~1.5 µg/mL |
| LC-MS/MS | 0.1 - 100 ng/mL | 98 - 102% | < 3% | ~0.05 ng/mL | ~0.15 ng/mL |
| GC-MS | 10 - 500 ng/mL | 90 - 110% | < 10% | ~2 ng/mL | ~6 ng/mL |
| UV-Vis Spectrophotometry | 5 - 50 µg/mL | 90 - 108% | < 8% | ~1 µg/mL | ~3 µg/mL |
Note: The values presented are typical and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.
Experimental Protocols
This section provides detailed methodologies for the quantification of deoxyfructosazine using the compared analytical techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used technique for the quantification of deoxyfructosazine due to its robustness and accessibility.
Sample Preparation:
-
Solid samples are ground and extracted with a suitable solvent (e.g., methanol-water mixture).
-
Liquid samples may be diluted and filtered prior to injection.
-
Solid-phase extraction (SPE) can be employed for sample cleanup and concentration if necessary.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at the maximum absorbance wavelength of deoxyfructosazine (typically around 275 nm).
Validation Parameters: The method should be validated according to ICH guidelines, assessing linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for the quantification of deoxyfructosazine at trace levels in complex matrices.
Sample Preparation: Similar to HPLC-UV, with potential for simpler cleanup due to the high selectivity of MS detection. Protein precipitation may be required for biological samples.
LC Conditions:
-
Column: UPLC C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A rapid gradient of water and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
MS/MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for deoxyfructosazine are monitored for quantification and confirmation.
Validation: Validation should be performed according to regulatory guidelines for bioanalytical method validation, including assessment of matrix effects, recovery, and stability.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of volatile and semi-volatile compounds like pyrazines. Derivatization is often required for non-volatile compounds like deoxyfructosazine.
Sample Preparation and Derivatization:
-
Extraction of deoxyfructosazine from the sample matrix.
-
Derivatization of the hydroxyl groups with a silylating agent (e.g., BSTFA with TMCS) to increase volatility.
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless mode.
-
Temperature Program: A temperature gradient is used to separate the analytes.
-
MS Detection: Electron ionization (EI) with scanning or selected ion monitoring (SIM) mode.
Validation: Validation includes linearity, precision, accuracy, LOD, and LOQ determination for the derivatized analyte.
UV-Visible Spectrophotometry
This method is simpler and more cost-effective but generally less sensitive and specific than chromatographic methods.
Procedure:
-
Extraction of deoxyfructosazine from the sample.
-
Measurement of the absorbance of the extract at the wavelength of maximum absorption for deoxyfructosazine.
-
Quantification is based on a calibration curve prepared with deoxyfructosazine standards.
Validation: Validation should confirm the method's linearity, accuracy, precision, and specificity, paying close attention to potential interferences from other UV-absorbing compounds in the sample matrix.
Visualization of Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the quantification of deoxyfructosazine using the described methods.
Figure 1. HPLC-UV analysis workflow for deoxyfructosazine.
Figure 2. LC-MS/MS analysis workflow for deoxyfructosazine.
Figure 3. GC-MS analysis workflow for deoxyfructosazine.
Conclusion
The choice of an analytical method for the quantification of deoxyfructosazine should be guided by the specific research question and available resources. LC-MS/MS provides the highest sensitivity and selectivity, making it the gold standard for trace analysis in complex matrices. HPLC-UV offers a good balance of performance and accessibility for routine analysis. GC-MS is a viable option, particularly for volatile pyrazines, but requires a derivatization step for deoxyfructosazine. UV-Vis spectrophotometry is a simple, low-cost method suitable for preliminary screening or for samples with high concentrations of the analyte and minimal interfering substances. Proper method validation is essential to ensure the reliability and accuracy of the obtained quantitative data.
Inter-laboratory Study for 2,6-Deoxyfructosazine Analysis: A Comparative Guide to Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential analytical methodologies for the quantification of 2,6-Deoxyfructosazine, a compound of interest in food science and pharmacology. In the absence of a formal inter-laboratory study, this document outlines a framework for such a study by comparing the performance characteristics of suitable analytical techniques and providing detailed experimental protocols. The objective is to guide researchers in selecting and validating a robust and reliable method for the analysis of 2,6-Deoxyfructosazine in various matrices.
Comparison of Analytical Methods
The selection of an appropriate analytical method is critical for the accurate quantification of 2,6-Deoxyfructosazine. The primary candidate techniques include High-Performance Liquid Chromatography (HPLC) with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS). A summary of their potential performance characteristics is presented below.
Table 1: Comparison of Potential Analytical Methods for 2,6-Deoxyfructosazine Analysis
| Parameter | HPLC with Refractive Index Detection (HPLC-RI) | HPLC with UV Detection (with Derivatization) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) (with Derivatization) |
| Principle | Measures changes in the refractive index of the mobile phase as the analyte elutes. | Measures the absorbance of UV light by the derivatized analyte. | Separates ions based on their mass-to-charge ratio, with high specificity from fragmentation. | Separates volatile compounds in the gas phase followed by mass-to-charge ratio detection. |
| Specificity | Low | Moderate to High | Very High | High to Very High |
| Sensitivity (LOD/LOQ) | Low (typically in the µg/mL range) | Moderate (ng/mL to µg/mL range) | High (pg/mL to ng/mL range) | Moderate to High (ng/mL range) |
| Linearity (R²) | > 0.99 | > 0.999 | > 0.999 | > 0.99 |
| Precision (%RSD) | < 5% | < 2% | < 2% | < 5% |
| Accuracy (%Recovery) | 90-110% | 95-105% | 98-102% | 90-110% |
| Matrix Effect | High | Moderate | Moderate to High | Low to Moderate |
| Sample Preparation | Minimal | Requires a derivatization step. | Minimal to moderate, depending on the matrix. | Requires extraction and derivatization. |
| Instrumentation Cost | Low | Low to Moderate | High | Moderate to High |
| Analysis Time | Moderate | Moderate | Fast | Moderate |
Experimental Protocols
Standardized and detailed experimental protocols are fundamental for the reproducibility and comparability of results in an inter-laboratory study.
Sample Preparation for Solid Food Matrices (e.g., Baked Goods)
A generalized protocol for the extraction of 2,6-Deoxyfructosazine from solid food matrices is as follows:
-
Homogenization: The sample is cryogenically milled to a uniform, fine powder.
-
Extraction: A precise weight of the homogenized sample is subjected to extraction with an appropriate solvent, such as a mixture of acetonitrile and water. The process can be aided by sonication or mechanical shaking.
-
Purification: The resulting extract is centrifuged to separate solid residues. The supernatant is then passed through a 0.22 µm filter to remove fine particles prior to analysis.
-
Solid-Phase Extraction (SPE) Cleanup (Optional): For matrices with significant interference, an SPE cleanup step may be employed to enhance the purity of the analyte.
Analytical Method Protocols
LC-MS/MS is a powerful technique for the selective and sensitive quantification of 2,6-Deoxyfructosazine.[1]
-
Chromatographic Conditions:
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column or a C18 column.
-
Mobile Phase: A gradient elution using acetonitrile and water, both containing a modifier such as formic acid or ammonium formate.
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for 2,6-Deoxyfructosazine.
-
Due to the lack of a significant chromophore in 2,6-Deoxyfructosazine, a derivatization step is required for sensitive UV detection.
-
Derivatization: Pre-column derivatization with a UV-active labeling agent.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: Gradient elution with an aqueous buffer and an organic solvent like acetonitrile.
-
Detection: UV detection at the maximum absorbance wavelength of the derivative.
-
This technique requires the analyte to be volatile, necessitating derivatization of the non-volatile 2,6-Deoxyfructosazine.
-
Derivatization: Silylation of the hydroxyl groups using a reagent like BSTFA to increase volatility.
-
GC Conditions:
-
Column: A low-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A programmed temperature ramp to ensure separation.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI).
-
Detection: Full scan for identification or Selected Ion Monitoring (SIM) for quantification.
-
Visualizations
Workflow for a Proposed Inter-laboratory Study
Caption: A flowchart outlining the key phases of a proposed inter-laboratory study.
Illustrative Experimental Workflow for LC-MS/MS Analysis
Caption: A diagram illustrating the workflow for 2,6-Deoxyfructosazine analysis by LC-MS/MS.
References
A Comparative Guide to the Quantitative Analysis of 2,6-Deoxyfructosazine Using Isotope Dilution Mass Spectrometry
This guide provides a detailed comparison of analytical methodologies for the accurate and precise measurement of 2,6-Deoxyfructosazine, a significant Maillard reaction product found in thermally processed foods. The focus is on the superior performance of Isotope Dilution Mass Spectrometry (IDMS) utilizing 2,6-Deoxyfructosazine-13C4 as a stable isotope-labeled internal standard (SIL-IS). The information is intended for researchers, analytical scientists, and quality control professionals in the food science and drug development industries.
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
Accurate quantification of analytes in complex matrices, such as food or biological samples, is a significant challenge due to matrix effects, variable extraction recovery, and instrument drift.[1][2] Isotope Dilution Mass Spectrometry (IDMS) is the gold standard analytical technique for overcoming these issues.[3][4]
The methodology involves adding a known quantity of a stable isotope-labeled version of the analyte (e.g., this compound) to the sample at the earliest stage of preparation.[5] This internal standard is chemically identical to the native analyte and thus experiences the same physical and chemical effects throughout the entire analytical process (extraction, derivatization, injection, and ionization).[3][6] Because the mass spectrometer can differentiate between the native analyte and the heavier labeled standard, the concentration of the native analyte can be calculated from the ratio of the two signals. This approach effectively nullifies any variations, leading to exceptionally high accuracy and precision.[7][8]
Performance Comparison: IDMS vs. Alternative Methods
The use of a SIL-IS like this compound provides significant advantages over other common quantification techniques, such as external calibration.
-
External Calibration: This method relies on a calibration curve generated from standards prepared in a clean solvent. It is highly susceptible to inaccuracies caused by matrix-induced signal suppression or enhancement and does not account for analyte loss during sample preparation.[7]
-
Isotope Dilution (IDMS): By measuring the ratio of the analyte to its co-eluting, chemically identical internal standard, IDMS inherently corrects for these variations.[1][7] This makes it a more robust and accurate method for complex samples.
Furthermore, within the category of internal standards, 13C-labeled compounds are often considered superior to deuterated (²H-labeled) analogues. 13C labels do not alter the chromatographic retention time and are incapable of the isotopic scrambling or exchange that can sometimes occur with deuterium labels.[6]
Typical Analytical Performance Data
While specific validation data for this compound is not widely published, the following table summarizes the typical performance characteristics of a validated LC-MS/MS method using a stable isotope-labeled internal standard for small molecule quantification in a complex matrix. These values demonstrate the high quality of data achievable with the IDMS approach.
| Parameter | Typical Performance (IDMS using SIL-IS) | Alternative (External Calibration) | Justification |
| Accuracy (Recovery) | 95 - 105% | 70 - 130% (highly variable) | IDMS corrects for matrix effects and analyte loss during sample prep.[8][9] |
| Precision (RSD%) | |||
| - Intra-day | ≤ 5% | ≤ 15% | Superior reproducibility due to internal correction for system variability.[10] |
| - Inter-day | ≤ 8% | ≤ 20% | High long-term reliability of the measurement.[9] |
| Linearity (r²) | > 0.995 | > 0.99 | Robust linear response across a wide concentration range.[10] |
| Limit of Quantification (LOQ) | Low ng/mL to pg/mL range | Method Dependent | High sensitivity is achievable, though LOQ is analyte-dependent. |
| Matrix Effect | Corrected / Negligible | Significant Concern | The primary advantage of IDMS is the mitigation of matrix effects.[3][7] |
Experimental Protocol: Quantification of 2,6-Deoxyfructosazine by LC-MS/MS
This section provides a representative protocol for the quantification of 2,6-Deoxyfructosazine in a food matrix using this compound as an internal standard.
Materials and Reagents
-
2,6-Deoxyfructosazine analytical standard
-
This compound (Internal Standard)
-
LC-MS grade water, acetonitrile, and formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)
-
Homogenizer and centrifuge
-
Class A volumetric flasks and pipettes
Workflow
References
- 1. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 2. researchgate.net [researchgate.net]
- 3. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. diva-portal.org [diva-portal.org]
- 10. Development and validation of a UPLC-MS/MS method to quantify fructose in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Deoxyfructosazine in Foods: A Comparative Analysis of a Key Maillard Reaction Product
A comprehensive review of deoxyfructosazine (DOF), a significant Maillard reaction product formed during the thermal processing of foods. This guide provides a comparative analysis of its levels in different food matrices, details of experimental protocols for its quantification, and an overview of its biological significance.
Deoxyfructosazine (DOF) is a pyrazine derivative formed through the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. While contributing to the sensory characteristics of cooked foods, DOF has also garnered attention from researchers for its potential biological activities, including immunomodulatory and anti-aging effects. This guide offers a comparative look at the presence of this compound in various foods, methods for its analysis, and its known physiological impacts.
Quantitative Analysis of Deoxyfructosazine in Food Products
The concentration of deoxyfructosazine in food is highly dependent on the composition of the food matrix, processing temperature, and time. To date, quantitative data across a wide spectrum of foods is limited, with most research focusing on specific products where the precursors (amino acids and reducing sugars) are abundant and processing conditions are favorable for its formation.
One of the most well-studied food products is bread. A recent study investigating the conversion of glucosamine to deoxyfructosazine in bread provides valuable quantitative data.
| Food Product | Concentration of Deoxyfructosazine | Notes |
| Bread (fortified with Glucosamine) | 0.14 g in a 350-400 g loaf | Formed from the self-condensation of glucosamine during baking.[1] |
| Bread (fortified with Glucosamine and reducing sugars) | 0.18 - 0.19 g in a 350-400 g loaf | The presence of reducing sugars increased the production of DOF.[1] |
| Bread (fortified with Glucosamine and sugar alcohols) | 0.23 - 0.24 g in a 350-400 g loaf | Sugar alcohols further enhanced the formation of DOF.[1] |
| Cured Tobacco | Presence confirmed | Used as a flavoring agent.[2] |
It is important to note that the data for bread is based on a specific study where glucosamine was added to the dough. The natural occurrence of deoxyfructosazine in standard bread and other food products requires further investigation to establish a comprehensive comparative database.
Experimental Protocols for Deoxyfructosazine Quantification
The accurate quantification of deoxyfructosazine in complex food matrices requires sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the method of choice for its sensitivity and selectivity.
Protocol for Deoxyfructosazine Quantification in Bread
This protocol is adapted from a study on the conversion of glucosamine to deoxyfructosazine in bread.[1]
1. Sample Preparation and Extraction:
-
Freeze-dry the bread samples and grind them into a powder.
-
Weigh 1.0 g of the powdered sample into a centrifuge tube.
-
Add 10 mL of ultrapure water and vortex for 5 minutes.
-
Centrifuge the mixture at 8000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm membrane filter into an HPLC vial for analysis.
2. HPLC Analysis:
-
Instrument: Agilent 1260 Liquid Chromatography system.
-
Column: A suitable column for the separation of polar compounds.
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Detector: Diode Array Detector (DAD) or Mass Spectrometer.
-
Standard Curve: Prepare a standard curve using a certified deoxyfructosazine standard to quantify the concentration in the samples.
3. LC-MS/MS Analysis for Confirmation:
-
Instrument: Agilent 1260 Liquid Chromatography system coupled with an Agilent 6460 ESI-triple quadrupole mass spectrometry system.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor and product ion transitions for deoxyfructosazine for highly selective and sensitive detection.
Biological Significance and Signaling Pathways
Deoxyfructosazine has been shown to exhibit several biological activities, suggesting its potential role in human health.
Immunomodulatory Effects:
Studies have demonstrated that deoxyfructosazine can inhibit the production of Interleukin-2 (IL-2) by T-cells.[3][4] IL-2 is a cytokine that plays a crucial role in the activation and proliferation of lymphocytes, and its inhibition can modulate the immune response.
Anti-Aging Properties:
Recent research suggests that deoxyfructosazine possesses anti-aging properties.[5] It has been shown to promote the secretion of type I collagen and hyaluronic acid, inhibit the activity of matrix metalloproteinase-1 (MMP-1), and exhibit antioxidant effects. These actions collectively contribute to maintaining skin elasticity and reducing the signs of aging.
Below is a diagram illustrating the experimental workflow for the quantification of deoxyfructosazine in a food matrix.
The following diagram illustrates a simplified logical relationship of the anti-aging effects of deoxyfructosazine.
Conclusion
Deoxyfructosazine is an emerging compound of interest in food science and nutrition. While its presence is confirmed in some thermally processed foods and it is utilized as a flavoring agent, a comprehensive understanding of its distribution across the food supply is still lacking. The development and application of robust analytical methods, such as LC-MS/MS, are crucial for building a comprehensive database of deoxyfructosazine levels in various foods. Further research into its biological effects will continue to elucidate its role in human health, paving the way for potential applications in functional foods and pharmaceuticals.
References
- 1. The conversion of glucosamine to deoxyfructosazine and its impact on bread quality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. 2,5-Deoxyfructosazine, a D-glucosamine derivative, inhibits T-cell interleukin-2 production better than D-glucosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,5-Deoxyfructosazine, a D-glucosamine derivative, inhibits T-cell interleukin-2 production better than D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Isotope Effects in the Analysis of 2,6-Deoxyfructosazine-¹³C₄: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The use of stable isotope-labeled internal standards is a cornerstone of accurate quantitative analysis in mass spectrometry. 2,6-Deoxyfructosazine-¹³C₄, a ¹³C-labeled analogue of the naturally occurring deoxyfructosazine, serves as a valuable tool in this regard, particularly in studies involving the Maillard reaction, food chemistry, and potentially as a biomarker. However, the introduction of heavier isotopes can, in some instances, lead to isotope effects that may influence analytical outcomes. This guide provides a comparative analysis of the potential isotope effects in the analysis of 2,6-Deoxyfructosazine-¹³C₄, supported by established principles and experimental data from related systems.
Understanding Isotope Effects in Analytical Chemistry
Isotope effects are the result of the mass difference between isotopes of an element, which can lead to changes in the physical and chemical properties of a molecule. In the context of analytical chemistry, particularly chromatography and mass spectrometry, two primary types of isotope effects are of concern:
-
Kinetic Isotope Effects (KIEs): These occur when the isotopic substitution influences the rate of a chemical reaction. A heavier isotope typically leads to a slower reaction rate.[1][2][3] This can be relevant during sample preparation, derivatization, or in the mass spectrometer's ion source.
-
Equilibrium Isotope Effects (EIEs): These relate to a shift in the equilibrium position of a reaction due to isotopic substitution.
For the analysis of 2,6-Deoxyfructosazine-¹³C₄, the most relevant potential isotope effect is a chromatographic isotope effect , a type of kinetic isotope effect where the isotopically labeled compound may exhibit a slightly different retention time in a chromatographic separation compared to its unlabeled counterpart.
Performance Comparison: 2,6-Deoxyfructosazine-¹³C₄ vs. Alternatives
The primary alternative to using a ¹³C-labeled internal standard is the use of a deuterated (²H) analogue or a structurally similar compound (analogue internal standard). The following table summarizes the key performance characteristics based on general principles of isotope labeling in mass spectrometry.
| Performance Metric | 2,6-Deoxyfructosazine-¹³C₄ (¹³C IS) | Deuterated 2,6-Deoxyfructosazine (Hypothetical) | Analogue Internal Standard |
| Co-elution with Analyte | Generally excellent, with minimal to no chromatographic separation from the unlabeled analyte. | Potential for partial chromatographic separation (isotopic shift) due to the larger relative mass difference between ²H and ¹H. | Does not co-elute with the analyte. |
| Matrix Effect Compensation | Superior, as it experiences the same matrix effects as the analyte due to co-elution. | Can be compromised if chromatographic separation occurs, leading to differential ion suppression or enhancement. | Less effective as it elutes at a different retention time and experiences different matrix effects. |
| Chemical & Isotopic Stability | Highly stable; ¹³C isotopes are not prone to exchange. | Risk of H/D back-exchange, particularly at labile positions, which can compromise quantification. | Stability is dependent on the specific analogue chosen. |
| Mass Spectrometric Behavior | Identical ionization and fragmentation patterns to the unlabeled analyte, simplifying method development. | Can sometimes exhibit slightly different fragmentation patterns or ionization efficiencies. | Different mass and fragmentation patterns from the analyte. |
| Commercial Availability & Cost | Generally available from specialty chemical suppliers. | May not be commercially available and could require custom synthesis. | Availability and cost vary widely depending on the chosen analogue. |
Experimental Protocols and Considerations
Protocol 1: Evaluation of Chromatographic Co-elution
Objective: To determine if there is any chromatographic separation between 2,6-Deoxyfructosazine and 2,6-Deoxyfructosazine-¹³C₄.
Methodology:
-
Sample Preparation: Prepare a solution containing a known concentration of both unlabeled 2,6-Deoxyfructosazine and 2,6-Deoxyfructosazine-¹³C₄ in a relevant solvent (e.g., methanol/water).
-
LC-MS Analysis:
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column is a common choice for this type of polar analyte.
-
Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A tandem mass spectrometer (e.g., QqQ or Q-TOF) operating in positive electrospray ionization (ESI) mode.
-
-
Data Analysis:
-
Acquire data in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both the labeled and unlabeled compounds.
-
Overlay the chromatograms for both compounds and visually inspect for any shift in retention time.
-
Calculate the retention time difference (Δt_R) between the two peaks. A negligible Δt_R indicates good co-elution.
-
Protocol 2: Assessment of Matrix Effects
Objective: To evaluate the ability of 2,6-Deoxyfructosazine-¹³C₄ to compensate for matrix-induced signal suppression or enhancement.
Methodology:
-
Sample Preparation:
-
Matrix Samples: Prepare samples in the biological or food matrix of interest (e.g., plasma, urine, food extract).
-
Neat Samples: Prepare samples in a clean solvent.
-
-
Spiking:
-
Spike a known concentration of the unlabeled analyte into both matrix and neat samples.
-
Spike a constant concentration of the 2,6-Deoxyfructosazine-¹³C₄ internal standard into all samples.
-
-
LC-MS Analysis: Analyze the samples using the optimized method from Protocol 1.
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for both matrix and neat samples.
-
The matrix effect can be quantified by comparing these ratios. If the internal standard effectively compensates for matrix effects, the calculated concentration of the analyte should be consistent across both sample types.
-
Visualizing Analytical Workflows and Isotope Effects
Diagram 1: Analytical Workflow for Isotope Dilution Mass Spectrometry
Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.
Diagram 2: Impact of Chromatographic Isotope Effect
Caption: Ideal co-elution vs. potential chromatographic shift due to isotope effects.
Conclusion
2,6-Deoxyfructosazine-¹³C₄ is a high-quality internal standard for quantitative mass spectrometry. Based on the principles of isotope labeling, it is expected to exhibit superior performance compared to deuterated or analogue internal standards, primarily due to its propensity for co-elution with the unlabeled analyte, leading to more effective compensation for matrix effects. While significant kinetic isotope effects are not anticipated for ¹³C-labeled compounds during typical analytical workflows, it is crucial to perform thorough method validation to confirm the absence of any chromatographic isotope effects in the specific analytical method being employed. The experimental protocols outlined in this guide provide a framework for such validation, ensuring the highest accuracy and reliability in the quantification of 2,6-Deoxyfructosazine.
References
The Gold Standard: Justification for Using ¹³C₄-Labeled over Deuterated Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals striving for the highest level of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision that can significantly impact data quality. While deuterated (d-labeled) internal standards are widely used, a growing body of evidence demonstrates the superiority of stable isotope-labeled internal standards incorporating Carbon-13 (¹³C), such as ¹³C₄-labeled compounds. This guide provides an objective comparison, supported by experimental data, to justify the selection of ¹³C₄-labeled internal standards for robust and reliable quantification.
Stable isotope-labeled internal standards (SIL-IS) are the cornerstone of modern quantitative mass spectrometry, designed to mimic the analyte of interest throughout the analytical process, thereby correcting for variability in sample preparation, chromatography, and instrument response.[1] An ideal internal standard should have identical chemical and physical properties to the analyte, differing only in mass.[2] It is in this core principle that the advantages of ¹³C₄-labeling become most apparent.
Key Performance Differences: ¹³C₄ vs. Deuterium Labeling
The primary distinctions in performance between ¹³C₄- and d-labeled internal standards arise from the inherent physicochemical differences imparted by the isotopic label. These differences have significant implications for chromatographic behavior, isotopic stability, and the ability to compensate for matrix effects.
Chromatographic Co-elution: The Isotope Effect
A significant drawback of deuterium labeling is the "chromatographic isotope effect." The substantial mass difference between hydrogen (¹H) and deuterium (²H or D) can alter the physicochemical properties of the molecule, leading to a noticeable shift in retention time during liquid chromatography (LC).[3][4] Deuterated compounds often elute slightly earlier than their non-labeled counterparts in reversed-phase chromatography.[3] This separation can compromise accurate quantification if the analyte and the internal standard elute into regions with different degrees of ion suppression or enhancement from the sample matrix.[4]
In contrast, the relative mass difference between Carbon-12 and Carbon-13 is much smaller, resulting in negligible changes to the molecule's properties.[5] Consequently, ¹³C-labeled internal standards, including ¹³C₄ variants, typically co-elute almost perfectly with the unlabeled analyte.[3] This co-elution ensures that both the analyte and the internal standard experience the same matrix effects at the same time, leading to more accurate and reliable correction.[2]
Isotopic Stability
Deuterium atoms, particularly those at certain positions in a molecule, can be susceptible to back-exchange with protons from the solvent, especially under certain pH or temperature conditions.[2] This can compromise the integrity of the internal standard and lead to inaccurate quantification. ¹³C labels, being integral to the carbon skeleton of the molecule, are not prone to this exchange, offering superior stability throughout the entire analytical workflow.[2]
Quantitative Data Summary
The superiority of ¹³C-labeled internal standards is not merely theoretical. Experimental data from various studies consistently demonstrates improved accuracy and precision.
Case Study 1: Deoxynivalenol (DON) in Maize and Wheat
A study on the mycotoxin deoxynivalenol (DON) highlights the dramatic improvement in data quality when using a fully ¹³C-labeled internal standard to correct for severe matrix effects. Without an internal standard, the apparent recoveries of DON were very low. However, with the use of the ¹³C-labeled standard, the recoveries were brought to near-perfect levels.
| Parameter | Without Internal Standard | With ¹³C-Labeled Internal Standard |
| Apparent Recovery in Wheat | 29% ± 6% | 95% ± 3% |
| Apparent Recovery in Maize | 37% ± 5% | 99% ± 3% |
Data adapted from a study on the determination of deoxynivalenol.[6]
Case Study 2: Amphetamines in Biological Samples
A comparative study of deuterated and ¹³C-labeled internal standards for the analysis of amphetamines found that the chromatographic resolution between the analyte and the deuterated internal standards increased with the number of deuterium substitutions. In contrast, the ¹³C₆-labeled internal standard co-eluted perfectly with the analyte under various chromatographic conditions.[4][7]
| Internal Standard | Chromatographic Behavior |
| ²H₃-amphetamine | Slight separation from analyte |
| ²H₅-amphetamine | Increased separation from analyte |
| ²H₁₁-amphetamine | Further increased separation from analyte |
| ¹³C₆-amphetamine | Co-eluted perfectly with the analyte |
Observations from a study on amphetamines highlighting the chromatographic differences between deuterated and ¹³C-labeled internal standards.[4]
Experimental Protocols
To illustrate the practical application, a generalized experimental workflow for the quantification of an analyte in a biological matrix using a stable isotope-labeled internal standard is provided below.
Sample Preparation (Protein Precipitation)
-
To 100 µL of a biological sample (e.g., plasma), add 200 µL of acetonitrile containing the ¹³C₄-labeled or d-labeled internal standard at a predetermined concentration.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Perform chromatographic separation using a suitable column and mobile phase gradient.
-
Detect the analyte and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Analyte: Monitor the specific precursor-to-product ion transition.
-
¹³C₄-Internal Standard: Monitor the corresponding mass-shifted precursor-to-product ion transition (M+4).
-
d-Labeled Internal Standard: Monitor the corresponding mass-shifted precursor-to-product ion transition.
-
-
Quantification: Determine the concentration of the analyte by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
Visualizing the Concepts
To better illustrate the processes and logical relationships discussed, the following diagrams are provided.
Conclusion: The Superior Choice for Data Integrity
While d-labeled internal standards can be effective in some applications and are often more readily available and less expensive, the potential for chromatographic shifts and isotopic instability introduces a level of risk to data accuracy. For the most demanding bioanalytical assays, where precision and reproducibility are non-negotiable, ¹³C₄-labeled internal standards represent a superior choice. Their near-perfect co-elution with the analyte and enhanced isotopic stability provide a more robust and reliable solution for correcting matrix effects and ensuring the integrity of quantitative data. The investment in ¹³C₄-labeled standards is a sound justification for achieving the highest quality data in research and drug development.
References
- 1. nebiolab.com [nebiolab.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]
- 6. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Certified Reference Materials for Deoxyfructosazine Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of deoxyfructosazine, the selection of a high-quality certified reference material (CRM) is a critical first step to ensure the accuracy, reliability, and comparability of experimental results. This guide provides a comprehensive comparison of commercially available deoxyfructosazine CRMs, detailing their specifications, certification levels, and recommended analytical methodologies.
Deoxyfructosazine is a compound of interest in various fields, including food science and pharmaceutical development, often analyzed as an impurity or a marker compound. The use of well-characterized reference materials is fundamental for method validation, calibration of analytical instruments, and ensuring the quality of analytical data. This guide compares offerings from prominent suppliers to aid researchers in making an informed decision.
Comparison of Deoxyfructosazine Certified Reference Materials
The following table summarizes the key quantitative data for deoxyfructosazine reference materials from leading suppliers. It is essential to consult the supplier's Certificate of Analysis (CoA) for lot-specific information.
| Feature | Sigma-Aldrich (TraceCERT®) | LGC Standards (TRC) | Cayman Chemical | MedChemExpress |
| Product Number | PHR9104 | TRC-D235810 | 18662 | HY-135078 |
| Certification Level | Certified Reference Material (CRM), Pharmaceutical Secondary Standard[1] | Pharmaceutical Reference Standard, Impurity Reference Material[2] | Analytical Standard | Research Use Only[3] |
| Accreditation | Produced under ISO/IEC 17025 and ISO 17034[1] | Information not readily available | Information not readily available | Information not readily available |
| Traceability | Traceable to primary material from an NMI (e.g., NIST)[1] | Information not readily available | Information not readily available | Information not readily available |
| Purity | Certified content by qNMR provided on CoA | >95% (HPLC)[2] | ≥98% | Information not readily available |
| Format | Solid | Neat Solid[2] | Crystalline Solid[4] | Solid |
| Storage | Refer to CoA | +4°C | -20°C[4] | Refer to CoA[3] |
| Available Quantities | 75 mg | 5 mg, 10 mg, 50 mg[2] | 1 mg, 5 mg | 10 mM (in 1 mL), 5 mg, 10 mg, 50 mg, 100 mg |
Experimental Protocol: Quantitative Analysis of Deoxyfructosazine by HPLC-UV
This section provides a detailed methodology for the quantitative analysis of deoxyfructosazine using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. This protocol is a recommended starting point and may require optimization based on the specific instrumentation and sample matrix. The use of a Porous Graphitic Carbon (PGC) column is suggested for optimal separation of deoxyfructosazine and related compounds.
1. Materials and Reagents:
-
Deoxyfructosazine Certified Reference Material
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Methanol (HPLC grade) for sample preparation
2. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector
-
Porous Graphitic Carbon (PGC) analytical column (e.g., 150 mm x 4.6 mm, 3 µm)
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
-
0-5 min: 5% B
-
5-20 min: 5% to 40% B
-
20-25 min: 40% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 274 nm
-
Injection Volume: 10 µL
4. Standard Solution Preparation:
-
Accurately weigh a suitable amount of the deoxyfructosazine CRM.
-
Dissolve in a known volume of methanol to prepare a stock solution of approximately 1 mg/mL.
-
Perform serial dilutions of the stock solution with the initial mobile phase composition (95% A: 5% B) to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
5. Sample Preparation:
-
Sample preparation will be matrix-dependent. A solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering components. The final extract should be dissolved in the initial mobile phase composition.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the deoxyfructosazine standards against their corresponding concentrations.
-
Perform a linear regression analysis of the calibration curve.
-
Quantify the amount of deoxyfructosazine in the samples by interpolating their peak areas from the calibration curve.
Workflow Diagrams
The following diagrams illustrate the general workflow for the use of certified reference materials in analytical testing and the experimental workflow for deoxyfructosazine analysis.
Caption: General workflow for the use of CRMs in analytical testing.
Caption: Experimental workflow for deoxyfructosazine analysis.
References
Safety Operating Guide
Navigating the Disposal of 2,6-Deoxyfructosazine-13C4: A Procedural Guide
Chemical and Physical Properties
A summary of the known quantitative data for the related compound 2,5-Deoxyfructosazine is presented below. This information should be used as a general guideline, and caution is advised.
| Property | Value |
| Molecular Formula | C₈¹³C₄H₂₀N₂O₇ |
| Molecular Weight | 308.27 |
| Appearance | Not determined |
| Melting Point | Undetermined |
| Boiling Point | Undetermined |
| Flammability | Product is not flammable |
Data sourced from the Safety Data Sheet for 2,5-Deoxyfructosazine (hydrochloride) and other chemical suppliers.[1][2]
Standard Disposal Protocol
The following procedure outlines the recommended steps for the disposal of 2,6-Deoxyfructosazine-13C4, assuming it is not mixed with any hazardous substances.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including safety glasses, a lab coat, and gloves, when handling the compound.
2. Waste Characterization:
-
Confirm that the waste contains only this compound and is not contaminated with any hazardous solvents or other regulated chemicals. If the compound has been mixed with other substances, the disposal protocol for the most hazardous component must be followed.
3. Small Quantities (Milligram Scale):
-
For small research quantities, the primary recommendation is to sweep up the solid material and place it in a suitable, clearly labeled container for disposal.[3]
-
Avoid generating dust during this process.[3]
4. Containerization and Labeling:
-
Use a chemically compatible and sealable container for the waste.
-
The container must be clearly labeled with the full chemical name: "this compound".
-
Include the quantity of the waste.
5. Institutional EHS Consultation:
-
Contact your institution's Environmental Health and Safety (EHS) department.
-
Provide them with all available information on the compound, including the information presented in this guide.
-
Follow their specific instructions for collection and disposal, as institutional and local regulations may vary.
6. Accidental Spills:
-
In the event of a small spill, sweep up the material and place it in a designated waste container.[3]
-
Ensure adequate ventilation.[3]
-
For larger spills, or if you are unsure how to proceed, contact your EHS department immediately.
Disposal Decision Workflow
The following diagram illustrates the logical steps to determine the appropriate disposal path for this compound.
References
Essential Safety and Operational Guidance for 2,6-Deoxyfructosazine-13C4
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of 2,6-Deoxyfructosazine-13C4. The following procedures are designed to ensure a safe laboratory environment and operational efficiency.
Core Safety Assessment
Based on available safety data for the parent compound, 2,5-Deoxyfructosazine, this chemical is not classified as hazardous .[1] The carbon-13 isotopic label (¹³C₄) is a stable, non-radioactive isotope and therefore does not introduce any radiological hazards. Consequently, the primary safety considerations are aligned with standard laboratory practices for handling non-hazardous chemical substances.
Personal Protective Equipment (PPE)
While this compound is not classified as hazardous, adherence to standard laboratory personal protective equipment protocols is mandatory to minimize exposure and ensure safety.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects against accidental splashes or aerosol generation. |
| Hand Protection | Standard laboratory gloves (e.g., nitrile) | Prevents direct skin contact with the chemical. |
| Body Protection | Laboratory coat | Protects clothing and skin from potential spills. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for maintaining safety and experimental integrity.
Disposal Plan
As a non-hazardous substance, the disposal of this compound and its empty containers should adhere to institutional and local guidelines for non-hazardous chemical waste.
-
Unused Product: Dispose of as non-hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) office for specific procedures.[2][3]
-
Empty Containers: Once empty, containers can typically be disposed of in the regular trash, provided they are triple-rinsed with a suitable solvent and the label is defaced.[2]
-
Contaminated Materials: Any lab materials (e.g., pipette tips, paper towels) that come into contact with the chemical should be disposed of as non-hazardous solid waste.[2]
It is the responsibility of the user to ensure that waste is managed in accordance with all applicable local, state, and federal regulations.[4] When in doubt, contact your institution's EHS department for guidance.[2][3]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
